YL5084
Description
Properties
Molecular Formula |
C35H36N8O2 |
|---|---|
Molecular Weight |
600.7 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-N-[4-[(3S,4S)-3-methyl-4-[[4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl]amino]pyrrolidine-1-carbonyl]phenyl]but-2-enamide |
InChI |
InChI=1S/C35H36N8O2/c1-24-22-42(34(45)26-14-16-27(17-15-26)37-31(44)13-9-20-41(2)3)23-29(24)39-35-36-19-18-28(38-35)32-30-12-7-8-21-43(30)40-33(32)25-10-5-4-6-11-25/h4-19,21,24,29H,20,22-23H2,1-3H3,(H,37,44)(H,36,38,39)/b13-9+/t24-,29+/m0/s1 |
InChI Key |
FVONQZQMUHLATI-PIAHHGHBSA-N |
Isomeric SMILES |
C[C@H]1CN(C[C@H]1NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)NC(=O)/C=C/CN(C)C |
Canonical SMILES |
CC1CN(CC1NC2=NC=CC(=N2)C3=C4C=CC=CN4N=C3C5=CC=CC=C5)C(=O)C6=CC=C(C=C6)NC(=O)C=CCN(C)C |
Origin of Product |
United States |
Foundational & Exploratory
YL5084: A Deep Dive into the Mechanism of a Selective Covalent JNK2/3 Inhibitor
For Immediate Release
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the mechanism of action of YL5084, a novel covalent inhibitor of c-Jun N-terminal protein kinase (JNK) 2 and 3. This compound exhibits significant selectivity for JNK2/3 over the closely related JNK1 isoform, offering a valuable tool for dissecting the distinct roles of these kinases in cellular signaling and disease. This guide will delve into the molecular interactions, kinetic properties, and cellular effects of this compound, presenting key data in a structured format and visualizing the underlying biological pathways.
Core Mechanism: Covalent Inhibition of JNK2/3
This compound is distinguished by its covalent mechanism of action, which contributes to its high potency and prolonged duration of effect. The molecule is designed to form a stable, irreversible bond with a specific cysteine residue within the ATP-binding pocket of its target kinases.
Targeted Molecular Interaction
This compound selectively targets Cys116 of JNK2, forming a covalent bond that permanently inactivates the enzyme.[1][2][3][4] This targeted interaction is the cornerstone of its inhibitory activity. The selectivity for JNK2 and JNK3 over JNK1 is attributed to subtle differences in the amino acid composition of their ATP-binding sites.[1] Specifically, the presence of Leucine at position 106 in JNK2 and JNK3, which is not conserved in JNK1, is believed to contribute to the preferential binding of this compound.[1]
Quantitative Analysis of this compound's Potency and Selectivity
The efficacy and selectivity of this compound have been quantified through rigorous kinetic analysis. The following table summarizes the key parameters that define its interaction with JNK isoforms.
| Parameter | JNK1 | JNK2 | JNK3 |
| k_inact/K_I (M⁻¹s⁻¹) | 1,910 | 38,200 | Not explicitly quantified, but inhibited |
| Selectivity (JNK2 vs JNK1) | - | ~20-fold | - |
| IC₅₀ (nM) | Not specified | Not specified | 84 ± 10 |
| Covalent Target | - | Cys116 | Cys116 (presumed) |
Table 1: Kinetic parameters of this compound for JNK isoforms. The k_inact/K_I value represents the second-order rate constant of covalent modification, indicating the efficiency of inactivation. A higher value signifies more rapid and efficient inhibition. The ~20-fold selectivity for JNK2 over JNK1 highlights the molecule's specificity.[1][3]
Signaling Pathway Context: The Role of JNK
The c-Jun N-terminal kinases are critical members of the mitogen-activated protein kinase (MAPK) signaling cascade. This pathway is a central regulator of a wide array of cellular processes, including proliferation, differentiation, apoptosis, and stress responses. The three main JNK isoforms—JNK1, JNK2, and JNK3—share a high degree of sequence homology but can have distinct and sometimes opposing biological functions.[1][2][3] JNK1 is often associated with promoting apoptosis, while JNK2 activity can favor cell survival.[1][2][3] JNK3 is predominantly expressed in the brain.[1]
Experimental Protocols
The following are summaries of the key experimental methodologies used to characterize the mechanism of action of this compound.
Determination of Kinetic Parameters (k_inact/K_I)
Objective: To quantify the rate of covalent inactivation of JNK1 and JNK2 by this compound.
Methodology:
-
Recombinant JNK1 and JNK2 proteins were incubated with varying concentrations of this compound for different time intervals.
-
The kinase reaction was initiated by the addition of ATP and a substrate peptide.
-
The rate of substrate phosphorylation was measured, typically using a luminescence-based assay that quantifies the amount of ATP remaining in the reaction.
-
The observed rate of inactivation (k_obs) at each inhibitor concentration was determined by plotting the natural log of the remaining enzyme activity against time.
-
The k_inact and K_I values were then derived by plotting k_obs versus the concentration of this compound and fitting the data to the Michaelis-Menten equation for irreversible inhibitors.[1]
Cellular Engagement Assay
Objective: To confirm that this compound engages JNK2 within a cellular context.
Methodology:
-
Human multiple myeloma (MM) cell lines were treated with this compound or a control compound (e.g., the pan-JNK inhibitor JNK-IN-8) for a specified duration (e.g., 6 hours).
-
Cell lysates were subsequently incubated with a biotinylated JNK probe (biotin-JNK-IN-7), which also covalently binds to the same cysteine residue targeted by this compound.
-
The biotinylated probe-bound proteins were pulled down using streptavidin beads.
-
The amount of JNK1 and JNK2 in the pulldown fraction was quantified by Western blotting.
-
A reduction in the amount of JNK2 pulled down in the this compound-treated cells compared to the control indicates that this compound had already occupied the binding site, thus demonstrating cellular engagement.[1]
Off-Target Effects and Future Directions
While this compound demonstrates clear selectivity for JNK2/3, it is important to note that it has also exhibited JNK2-independent antiproliferative effects in multiple myeloma cells.[1][2][3][4] This suggests the existence of additional, off-target interactions that contribute to its cellular activity. The reversible analog of this compound, YL5084R, showed significantly weaker antiproliferative effects, indicating that the covalent nature of the interaction is crucial for its potency.[1]
These findings position this compound as a valuable chemical probe for elucidating the specific functions of JNK2. However, its off-target activities necessitate careful interpretation of experimental results. Future research will likely focus on optimizing the selectivity of this compound to minimize these off-target effects and to develop even more precise tools for studying JNK signaling.
Conclusion
This compound represents a significant advancement in the development of isoform-selective kinase inhibitors. Its covalent mechanism of action, coupled with its ~20-fold selectivity for JNK2 over JNK1, provides a powerful means to investigate the distinct roles of these closely related enzymes. The data and methodologies presented in this whitepaper offer a comprehensive foundation for researchers and drug developers seeking to utilize or build upon this promising molecule. The continued exploration of this compound and its derivatives holds the potential to further unravel the complexities of MAPK signaling and to inform the development of novel therapeutics for a range of diseases.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
YL5084: A Technical Guide to a Selective Covalent JNK2/3 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
YL5084 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK), a key signaling protein in the mitogen-activated protein kinase (MAPK) pathway. The JNK family, comprising JNK1, JNK2, and JNK3, is implicated in a variety of cellular processes, including stress responses, apoptosis, and inflammation. Notably, JNK1 and JNK2 can exhibit opposing functions, with JNK1 often promoting apoptosis and JNK2 favoring cell survival. This functional dichotomy has spurred the development of isoform-selective inhibitors to dissect their specific roles in disease. This compound distinguishes itself by demonstrating marked selectivity for JNK2 and JNK3 over JNK1, making it a valuable chemical probe for investigating JNK2-specific pharmacology and a potential starting point for therapeutic development. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound.
Chemical and Physical Properties
This compound is a complex synthetic molecule designed to covalently target a specific cysteine residue within the JNK active site. Its key chemical identifiers and properties are summarized below.
| Property | Value | Reference(s) |
| IUPAC Name | (E)-4-(dimethylamino)-N-(4-((3S,4S)-3-methyl-4-((4-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)pyrimidin-2-yl)amino)pyrrolidine-1-carbonyl)phenyl)but-2-enamide | [1] |
| CAS Number | 2440199-73-3 | [2][3] |
| Chemical Formula | C₃₅H₃₆N₈O₂ | [1][2] |
| Molecular Weight | 600.73 g/mol | [1][2] |
| Appearance | Solid | [2] |
| Solubility | 10 mM in DMSO | [2] |
| Storage Conditions | Store as a solid powder at -20°C for long-term (months to years) or at 4°C for short-term (weeks). In solvent, store at -80°C or -20°C for up to 6 months. | [1][2] |
Pharmacological Properties and Mechanism of Action
This compound acts as a selective, covalent inhibitor of JNK2 and JNK3. Its mechanism involves the formation of a covalent bond with Cys116 of JNK2, a residue conserved in the JNK family.[1][2] This irreversible binding leads to potent and sustained inhibition. The compound exhibits over 30-fold selectivity for JNK2 over JNK1.[2]
JNK Signaling Pathway
The JNK signaling cascade is a three-tiered system involving a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and the JNK MAP kinase itself. External stimuli like stress or cytokines activate a MAP3K, which in turn phosphorylates and activates MKK4 or MKK7. These MAP2Ks then dually phosphorylate a specific Thr-Pro-Tyr motif on JNK, leading to its activation. Activated JNK translocates to the nucleus to phosphorylate and regulate transcription factors such as c-Jun (a component of the AP-1 complex), thereby modulating gene expression related to apoptosis, inflammation, and cell proliferation. This compound intervenes at the final tier of this cascade by directly and covalently inhibiting JNK2/3.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Understanding the Off-Target Landscape of PIKFYVE Inhibitors: A Technical Guide
Disclaimer: No publicly available scientific literature or data could be identified for a compound designated "YL5084" in the context of PIKFYVE inhibition or off-target effects as of November 2025. This guide therefore provides a broader technical overview for researchers, scientists, and drug development professionals on assessing and understanding the off-target effects of PIKFYVE inhibitors, using data from well-characterized, publicly disclosed compounds as illustrative examples.
Introduction to PIKFYVE as a Therapeutic Target
PIKFYVE is a lipid kinase that plays a crucial role in cellular homeostasis by phosphorylating phosphatidylinositol 3-phosphate (PI(3)P) to generate phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2) and phosphatidylinositol 5-phosphate (PI(5)P).[1] These phosphoinositides are critical signaling molecules that regulate a multitude of cellular processes, primarily centered around the endolysosomal system. The functions of PIKFYVE include regulating endosome trafficking, lysosomal homeostasis, and autophagy.[2][3]
The kinase is a component of a larger regulatory complex that includes the scaffolding protein Vac14 and the phosphatase Fig4.[1] Given its central role in these pathways, PIKFYVE has emerged as a therapeutic target for a range of diseases, including certain cancers, neurodegenerative disorders, and viral infections.[1] Inhibition of PIKFYVE can lead to disruption of lysosome homeostasis, which can be therapeutically beneficial in autophagy-dependent cancers.[4][5][6] However, the therapeutic potential of PIKFYVE inhibitors is intrinsically linked to their selectivity. Understanding the off-target effects is paramount for developing safe and effective therapeutics.
Assessing Off-Target Effects of PIKFYVE Inhibitors
The term "off-target effect" refers to the interaction of a drug or investigational compound with proteins other than its intended target. For kinase inhibitors, this often involves binding to and inhibiting other kinases, which can lead to unforeseen biological consequences and potential toxicities. Given the structural similarities within the human kinome, achieving absolute selectivity is a significant challenge.[7]
Kinome Profiling
A standard and comprehensive method for evaluating the selectivity of kinase inhibitors is kinome profiling. This typically involves screening the compound against a large panel of recombinant human kinases to determine its inhibitory activity.
Key Experimental Protocol: KINOMEscan™ Assay
The KINOMEscan™ platform is a widely used competition binding assay to quantify the interactions between a test compound and a large panel of kinases.[8]
-
Principle: The assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand from the kinase active site. The amount of kinase captured by the immobilized ligand is measured using a quantitative PCR (qPCR) readout.
-
Methodology:
-
A DNA-tagged kinase is incubated with the immobilized ligand and the test compound at a fixed concentration (e.g., 1 µM).
-
After an incubation period to reach equilibrium, the unbound kinase is washed away.
-
The amount of kinase bound to the solid support is quantified via qPCR of the DNA tag.
-
The results are typically reported as a percentage of the DMSO control (% Control), where a lower percentage indicates stronger binding of the test compound. A common threshold for a significant "hit" is a % Control value below a certain cutoff (e.g., <10% or <35%).
-
-
Data Interpretation: The output provides a broad overview of the compound's selectivity across the kinome. Hits can be further characterized by determining the dissociation constant (Kd) or IC50 value for each interacting kinase.
Selectivity Profiles of Known PIKFYVE Inhibitors
While data for "this compound" is unavailable, the selectivity of other PIKFYVE inhibitors has been published. These examples serve to illustrate the data that should be sought and analyzed for any novel PIKFYVE inhibitor.
| Compound | Primary Target | IC50 (PIKFYVE) | Off-Targets (at 1 µM unless specified) | Reference |
| Apilimod | PIKFYVE | ~10-20 nM | Reported to be highly selective. Kinome-wide profiling at 1 µM revealed it to be an exquisitely selective inhibitor of PIKFYVE. | [9][10] |
| YM201636 | PIKFYVE | 33 nM | Confirmed as a very selective inhibitor of PIKFYVE through kinome-wide selectivity profiling. | [10] |
| WX8 Family | PIKFYVE | Varies (WX8 is potent) | At higher concentrations, WX8 can also inhibit PIP4K2C. | [11] |
Note: This table is illustrative and compiled from available literature. For detailed and comprehensive selectivity data, consulting the primary publications and associated supplementary information is essential.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes is crucial for a clear understanding of PIKFYVE inhibitor function and evaluation.
PIKFYVE Signaling Pathway
The following diagram illustrates the central role of PIKFYVE in phosphoinositide metabolism within the endosomal pathway.
Caption: The PIKFYVE complex phosphorylates PI(3)P to produce PI(3,5)P2 and PI(5)P, which regulate key cellular processes.
Workflow for Assessing Kinase Inhibitor Selectivity
The process of evaluating a novel kinase inhibitor for its on- and off-target effects follows a logical progression from initial screening to detailed characterization.
Caption: A generalized workflow for characterizing the selectivity of a novel kinase inhibitor.
Conclusion
The development of potent and selective PIKFYVE inhibitors holds significant therapeutic promise. However, a thorough understanding of their off-target effects is a critical component of their preclinical and clinical development. While information on "this compound" is not publicly available, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel PIKFYVE inhibitor. By employing comprehensive kinome profiling and detailed biochemical and cell-based characterization, researchers can build a comprehensive selectivity profile, enabling the rational design and development of safer and more effective targeted therapies.
References
- 1. Roles of PIKfyve in multiple cellular pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. PIKfyve Regulation of Endosome-Linked Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PIKFYVE inhibitors trigger interleukin-24-dependent cell death of autophagy-dependent melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A family of PIKFYVE inhibitors with therapeutic potential against autophagy-dependent cancer cells disrupt multiple events in lysosome homeostasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. KinScan: AI-based rapid profiling of activity across the kinome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. PIKFYVE inhibitors trigger interleukin‐24‐dependent cell death of autophagy‐dependent melanoma - PMC [pmc.ncbi.nlm.nih.gov]
YL5084: A Novel Covalent Inhibitor Inducing Apoptosis Through a Dual Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
YL5084 has emerged as a significant covalent inhibitor of c-Jun N-terminal kinase (JNK), with notable selectivity for the JNK2 and JNK3 isoforms over JNK1.[1][2][3] The JNK signaling pathway is a critical regulator of various cellular processes, including proliferation, differentiation, and apoptosis. Notably, within the JNK family, JNK1 activity is predominantly pro-apoptotic, whereas JNK2 activity tends to promote cell survival.[1][2][3] This opposing functionality positions JNK2 as a compelling therapeutic target for inducing apoptosis in cancer cells. This compound's mechanism of action is centered on its ability to covalently bind to a specific cysteine residue (Cys116) within the ATP-binding pocket of JNK2, thereby inhibiting its kinase activity.[1][2] However, compelling evidence also points towards a JNK2-independent mechanism of apoptosis induction, particularly in the context of multiple myeloma, suggesting that this compound possesses a broader anti-cancer activity profile through off-target effects. This guide provides a comprehensive overview of the this compound apoptosis induction pathway, presenting key quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling networks.
Data Presentation
The following tables summarize the quantitative data available for this compound, providing a clear comparison of its kinase inhibitory potency and its antiproliferative effects.
Table 1: Kinase Inhibitory Activity of this compound
| Kinase Target | IC50 (nM) |
| JNK1 | 2173 |
| JNK2 | 70 |
| JNK3 | 84 |
IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
Table 2: Antiproliferative Activity of this compound in Multiple Myeloma (MM) Cell Lines
| Cell Line | GR50 (nM) |
| MM.1S | 200-300 |
| Other MM Cell Lines | 200-300 |
GR50 values represent the concentration of this compound required to cause a 50% reduction in the cell growth rate.
Signaling Pathways
The induction of apoptosis by this compound is proposed to occur through two distinct but potentially interconnected pathways: a JNK2-dependent pathway and a JNK2-independent (off-target) pathway.
JNK2-Dependent Apoptosis Induction Pathway
The primary mechanism of this compound is the selective inhibition of JNK2. By suppressing the pro-survival signals mediated by JNK2, this compound is hypothesized to shift the cellular balance towards apoptosis, a process naturally promoted by the unopposed activity of JNK1. This pathway likely involves the modulation of Bcl-2 family proteins and the subsequent activation of the intrinsic mitochondrial apoptosis cascade.
JNK2-Independent Apoptosis Induction Pathway
Evidence strongly suggests that this compound induces apoptosis through mechanisms independent of JNK2 inhibition, pointing to the existence of one or more off-target kinases. While the specific off-targets are yet to be fully elucidated, this pathway converges on the activation of the caspase cascade, a central executioner of apoptosis. This is supported by observations of increased cleavage of PARP and caspase-3 in multiple myeloma cells treated with this compound.
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the apoptotic effects of this compound are provided below. These protocols are based on standard laboratory procedures and the available information from the literature.
Western Blotting for PARP and Caspase-3 Cleavage
This protocol describes the detection of key apoptosis markers, cleaved PARP and cleaved caspase-3, by Western blotting.
Detailed Method:
-
Cell Culture and Treatment: Multiple myeloma cells (e.g., MM.1S) are cultured in appropriate media. Cells are treated with this compound at various concentrations (e.g., 0.5 µM and 2.5 µM) or a vehicle control (DMSO) for a specified duration (e.g., 24 hours).
-
Cell Lysis: After treatment, cells are harvested and washed with ice-cold PBS. Cell pellets are lysed on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a bicinchoninic acid (BCA) protein assay kit.
-
SDS-PAGE and Western Transfer: Equal amounts of protein (typically 20-30 µg) are denatured and separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST). The membrane is then incubated overnight at 4°C with primary antibodies specific for cleaved PARP and cleaved caspase-3. An antibody against a housekeeping protein (e.g., β-actin or GAPDH) is used as a loading control. After washing with TBST, the membrane is incubated with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
Annexin V/Propidium Iodide (PI) Staining for Flow Cytometry
This protocol details the use of Annexin V and PI staining to quantify the percentage of apoptotic and necrotic cells following treatment with this compound.
Detailed Method:
-
Cell Treatment and Harvesting: Multiple myeloma cells are treated with this compound as described for the Western blotting protocol. After the treatment period, both adherent and suspension cells (if applicable) are collected.
-
Washing: The collected cells are washed twice with ice-cold PBS to remove any residual media.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated for 15 minutes at room temperature in the dark to allow for binding of Annexin V to externalized phosphatidylserine and for PI to enter cells with compromised membranes.
-
Flow Cytometry Analysis: Following incubation, 1X Annexin V binding buffer is added to each sample, and the cells are analyzed by flow cytometry. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells are determined.
Conclusion
This compound represents a promising anti-cancer agent that induces apoptosis through a multifaceted mechanism. Its primary mode of action involves the selective covalent inhibition of the pro-survival kinase JNK2, thereby promoting the intrinsic apoptotic pathway. Furthermore, this compound exhibits significant JNK2-independent pro-apoptotic activity, highlighting its potential to overcome resistance mechanisms that may be associated with the JNK pathway alone. The quantitative data and experimental evidence presented in this guide underscore the potent apoptotic-inducing capabilities of this compound, particularly in multiple myeloma. Further investigation into its off-target profile will be crucial for a complete understanding of its mechanism of action and for the strategic development of this compound as a novel cancer therapeutic. The detailed protocols and pathway diagrams provided herein serve as a valuable resource for researchers dedicated to advancing our knowledge of this compound and its clinical potential.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 3. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Antiproliferative Action of YL5084: A Technical Guide for Researchers
An In-depth Analysis of the Covalent JNK Inhibitor YL5084 and its Impact on Cancer Cell Proliferation, Including JNK2-Independent Mechanisms of Action.
This technical guide provides a comprehensive overview of the antiproliferative activities of this compound, a selective covalent inhibitor of c-Jun N-terminal kinase 2/3 (JNK2/3). Designed for researchers, scientists, and drug development professionals, this document consolidates key quantitative data, detailed experimental protocols, and elucidates the signaling pathways modulated by this compound. The information presented herein is intended to facilitate a deeper understanding of this compound's mechanism of action and to serve as a resource for future research and development endeavors.
Quantitative Assessment of this compound Activity
The biological activity of this compound has been characterized through various in vitro assays, revealing its potency and selectivity. The following tables summarize the key quantitative data associated with the inhibitory and antiproliferative effects of this compound.
Table 1: Inhibitory Activity of this compound against JNK Isoforms
| Kinase | IC50 (nM) |
| JNK1 | 2173 |
| JNK2 | 70 |
| JNK3 | 84 |
This data highlights the selectivity of this compound for JNK2 and JNK3 over JNK1.
Table 2: Antiproliferative Activity of this compound in Multiple Myeloma Cells
| Cell Line | Parameter | Value (nM) |
| MM.1S | GR50 | 200-300 |
The GR50 value represents the concentration at which the normalized growth rate inhibition is 0.5, indicating a potent antiproliferative effect in this multiple myeloma cell line.
Mechanism of Action and Signaling Pathways
This compound exerts its effects through both JNK2-dependent and independent mechanisms. As a covalent inhibitor, it forms an irreversible bond with a specific cysteine residue in its primary target. However, its antiproliferative effects in cancer cells, particularly multiple myeloma, appear to be mediated through alternative pathways, suggesting the involvement of off-target kinases.
JNK2 Inhibition
This compound covalently binds to Cys116 of JNK2, a member of the Mitogen-Activated Protein Kinase (MAPK) family.[1] The JNK signaling pathway is a critical regulator of various cellular processes, including proliferation, apoptosis, and stress responses. By inhibiting JNK2, this compound can modulate downstream signaling events.
JNK2-Independent Antiproliferative Effects and PIKfyve Inhibition
This compound exhibits antiproliferative effects and induces apoptosis in multiple myeloma cells in a manner that is independent of JNK2 inhibition.[1][2] KINOMEscan profiling data has suggested that this compound has a weaker inhibitory effect on PIKFYVE (Phosphatidylinositol-4-Phosphate 5-Kinase Type III) with a dissociation constant (Kd) of 5000 nM. Inhibition of PIKfyve has been shown to impact cancer cell migration, invasion, and lysosomal function, potentially leading to apoptosis. This suggests that the JNK2-independent effects of this compound may be mediated, at least in part, through the PIKfyve signaling pathway.
Experimental Protocols
To ensure the reproducibility and further investigation of this compound's activities, this section provides detailed methodologies for key experiments.
Cell Culture
The MM.1S multiple myeloma cell line is cultured to maintain its viability and suitability for subsequent assays.
-
Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO2.
-
Subculturing: The culture is a mix of adherent and suspension cells. For passaging, adherent cells are gently scraped, combined with the suspension cells, centrifuged, and resuspended in fresh medium at a recommended split ratio of 1:2 to 1:4.
Antiproliferation Assay (GR50 Determination)
This assay determines the concentration of this compound required to inhibit the growth of cancer cells by 50%.
-
Cell Seeding: MM.1S cells are seeded into 96-well plates at an appropriate density.
-
Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.001 to 100 µM) for 72 hours.
-
Viability Assessment: Cell viability is assessed using a suitable method, such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: The luminescence readings are used to calculate the normalized growth rate inhibition, and the GR50 value is determined from the dose-response curve.
Apoptosis Assay (Annexin V/PI Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
-
Cell Treatment: MM.1S cells are treated with this compound at relevant concentrations (e.g., 0.5 µM and 2.5 µM) for 24 hours.
-
Cell Harvesting: Both adherent and suspension cells are collected, washed with cold PBS, and resuspended in 1X Binding Buffer.
-
Staining: Cells are stained with FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are late apoptotic or necrotic.
Western Blotting for Apoptosis Markers
This technique is used to detect the cleavage of key apoptosis-related proteins, PARP and caspase-3.
-
Protein Extraction: MM.1S cells are treated with this compound, and total protein is extracted using a suitable lysis buffer.
-
Protein Quantification: The protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for cleaved PARP and cleaved caspase-3.
-
Detection: After incubation with a corresponding HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. An increase in the cleaved forms of PARP and caspase-3 is indicative of apoptosis.
Kinase Profiling (KINOMEscan)
To identify potential off-targets of this compound, a competitive binding assay like KINOMEscan can be employed.
-
Assay Principle: The assay measures the ability of a test compound (this compound) to compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.
-
Procedure: Kinases are tagged with DNA, and the amount of kinase that binds to the immobilized ligand in the presence of this compound is quantified using qPCR.
-
Data Interpretation: A reduction in the amount of bound kinase indicates that this compound is interacting with that specific kinase. The results are often reported as percent of control, where a lower percentage signifies stronger binding. Dissociation constants (Kd) can also be determined to quantify the binding affinity.
This technical guide provides a foundational understanding of the antiproliferative activity of this compound. The detailed protocols and pathway diagrams are intended to empower researchers to further explore the therapeutic potential of this compound and to investigate its complex mechanisms of action in various cancer contexts.
References
Methodological & Application
YL5084 solubility and stock solution preparation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed information on the solubility of YL5084, protocols for the preparation of stock solutions, and an overview of its mechanism of action within the relevant signaling pathway.
Introduction to this compound
This compound is a novel and potent covalent inhibitor of c-Jun N-terminal kinase (JNK), with selectivity for JNK2 and JNK3 over JNK1.[1][2] It functions by forming a covalent bond with Cys116 of JNK2.[3][4] Research has shown that this compound can induce apoptosis and exhibits antiproliferative effects in a JNK2-independent manner in certain cancer cell lines, suggesting the possibility of additional biological targets.[1][2][3][4]
Physicochemical and Solubility Data
Proper handling and storage of this compound are crucial for maintaining its integrity and activity. The following tables summarize its key physicochemical properties, solubility, and recommended storage conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 2440199-73-3 |
| Molecular Formula | C₃₅H₃₆N₈O₂ |
| Molecular Weight | 600.73 g/mol |
| Appearance | Solid Powder |
Table 2: Solubility of this compound
| Solvent | Solubility | Notes |
| DMSO | 10 mM | Primary recommended solvent for stock solutions. |
| Ethanol | Data not available | Expected to be low. Small-scale solubility tests are recommended. |
| Water | Data not available | Expected to be low. |
| PBS (pH 7.4) | Data not available | Expected to be low. |
Table 3: Storage and Stability of this compound
| Form | Storage Temperature | Stability |
| Solid Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent (DMSO) | -80°C | 6 months |
| -20°C | 1 month |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound solid powder (MW: 600.73 g/mol )
-
Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Aseptic Technique: Perform all steps in a clean and sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.60073 mg of this compound (or a larger, more accurately weighable amount for a larger volume, e.g., 6.01 mg for 10 mL).
-
-
Dissolving in DMSO:
-
Add the appropriate volume of anhydrous DMSO to the microcentrifuge tube containing the weighed this compound. For a 10 mM solution with 0.60073 mg of this compound, add 100 µL of DMSO. For 6.01 mg, add 1 mL of DMSO.
-
-
Solubilization:
-
Cap the tube securely.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary. Ensure the solution is clear and free of any visible particulates.
-
-
Storage:
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).
-
Mechanism of Action and Signaling Pathway
This compound is an inhibitor of JNK, a key component of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. This pathway is crucial in regulating a wide range of cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation. The JNK signaling cascade is typically activated by stress stimuli such as inflammatory cytokines, UV radiation, and heat shock. Upon activation, a series of phosphorylation events leads to the activation of transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in various cellular responses. By inhibiting JNK, this compound can modulate these downstream cellular events.
It is important to note that while this compound shows selectivity for JNK2/3, it may have off-target effects.[1][2] The observation of JNK2-independent antiproliferative effects suggests that this compound might interact with other cellular targets, a factor to consider in the interpretation of experimental results.
References
- 1. Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Computational prediction of drug solubility in water-based systems: Qualitative and quantitative approaches used in the current drug discovery and development setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Ethanol-based solubility-enabling oral drug formulation development: Accounting for the solubility-permeability interplay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for YL5084 Cell Culture Treatment
Introduction
YL5084 is a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK) 2 and 3, with significantly lower activity against JNK1.[1][2][3] As a member of the mitogen-activated protein kinase (MAPK) family, JNKs are involved in various cellular processes, including cell survival, apoptosis, and inflammatory responses.[4] Notably, JNK1 and JNK2 can have opposing functions, with JNK1 often promoting apoptosis and JNK2 favoring cell survival.[4] this compound exhibits antiproliferative effects and induces apoptosis in multiple myeloma (MM) cells, suggesting its potential as a therapeutic agent.[1][2] Interestingly, these effects in multiple myeloma cells have been observed to be JNK2-independent, indicating the involvement of other cellular targets.[2][4]
These application notes provide detailed protocols for the treatment of cancer cell lines with this compound, focusing on the assessment of its antiproliferative and apoptotic effects.
Data Presentation
| Parameter | Cell Line | Value | Reference |
| IC50 (JNK1) | - | 2173 nM | [1][3] |
| IC50 (JNK2) | - | 70 nM | [1][3] |
| IC50 (JNK3) | - | 84 nM | [1][3] |
| GR50 (Antiproliferative Effect) | MM.1S | 200-300 nM (72h treatment) | [1][3] |
Experimental Protocols
Cell Culture and Maintenance of Multiple Myeloma (MM.1S) Cells
This protocol outlines the general guidelines for the culture of suspension multiple myeloma cell lines.
Materials:
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin-Glutamine solution (100X)
-
HEPES buffer (1M)
-
Phosphate-Buffered Saline (PBS)
-
Trypan Blue solution
-
Incubator (37°C, 5% CO2)
-
Centrifuge
-
T-75 culture flasks
-
Serological pipettes
-
Micropipettes and sterile tips
Procedure:
-
Medium Preparation: Prepare complete culture medium by supplementing RPMI 1640 with 10% FBS, 1% Penicillin-Streptomycin-Glutamine, and 10 mM HEPES.[5][6][7]
-
Cell Thawing and Culture:
-
Thaw cryopreserved MM.1S cells rapidly in a 37°C water bath.
-
Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete culture medium.
-
Centrifuge at 300 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete culture medium.
-
Transfer the cells to a T-75 flask and maintain in an incubator at 37°C with 5% CO2.[8]
-
-
Cell Maintenance:
This compound Stock Solution Preparation
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
Procedure:
-
Prepare a 10 mM stock solution of this compound by dissolving the appropriate amount of powder in sterile DMSO.
-
Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Antiproliferation Assay (MTT Assay)
This protocol determines the effect of this compound on cell viability and proliferation.
Materials:
-
MM.1S cells in logarithmic growth phase
-
Complete culture medium
-
This compound stock solution (10 mM)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. The final concentrations should range from 0.001 to 100 µM.[1]
-
Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plate for 72 hours at 37°C with 5% CO2.[1]
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the logarithm of the this compound concentration to determine the GR50 value.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.
Materials:
-
MM.1S cells
-
Complete culture medium
-
This compound stock solution (10 mM)
-
6-well cell culture plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Cell Harvesting and Staining:
-
After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Add 400 µL of 1X Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples using a flow cytometer.
-
Annexin V-FITC negative/PI negative cells are viable.
-
Annexin V-FITC positive/PI negative cells are in early apoptosis.
-
Annexin V-FITC positive/PI positive cells are in late apoptosis or necrosis.
-
Visualizations
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Caption: Workflow for evaluating the effects of this compound on cancer cells.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. paulogentil.com [paulogentil.com]
- 5. General Guidelines for Culture of Multiple Myeloma Cell Lines [protocols.io]
- 6. researchgate.net [researchgate.net]
- 7. protocols.io [protocols.io]
- 8. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes and Protocols for YL5084 in Multiple Myeloma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of YL5084, a covalent inhibitor of c-Jun N-terminal kinase (JNK) 2/3, in the context of multiple myeloma (MM) research. The provided data and protocols are compiled from preclinical studies to guide the effective design and execution of experiments involving this compound in MM cell lines.
Introduction
This compound is a selective covalent inhibitor that targets Cys116 of JNK2, demonstrating a 20-fold higher Kinact/KI for JNK2 compared to JNK1.[1] While initially developed as a JNK2/3 selective probe, this compound has exhibited significant antiproliferative and pro-apoptotic effects in multiple myeloma cell lines.[1] Notably, these effects appear to be independent of JNK2 inhibition, suggesting that this compound acts through off-target mechanisms in this cancer type.[1] These findings position this compound as a valuable tool for investigating novel therapeutic pathways in multiple myeloma.
Data Presentation
The antiproliferative activity of this compound has been quantified across a panel of multiple myeloma cell lines. The half-maximal inhibitory concentration (IC50) values, determined after a 72-hour treatment period, are summarized in the table below.
Table 1: Antiproliferative Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (nM) |
| MM.1S | 150 |
| H929 | 260 |
| KMS-11 | 330 |
| OPM-2 | 410 |
| RPMI-8226 | >1000 |
Data extracted from Lu et al., 2023.
Key Signaling Pathways and Mechanism of Action
This compound induces apoptosis in multiple myeloma cells. However, its mechanism in this context is JNK2-independent. The exact off-target proteins and pathways responsible for the antiproliferative effects are still under investigation. The current understanding of this compound's mechanism of action is depicted in the following diagram.
Caption: this compound covalently inhibits JNK2 and interacts with unknown off-targets to induce apoptosis in MM cells.
Experimental Protocols
Detailed protocols for key experiments to assess the efficacy of this compound in multiple myeloma cell lines are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound in multiple myeloma cell lines.
Workflow Diagram:
Caption: Workflow for assessing cell viability using the MTT assay after this compound treatment.
Materials:
-
Multiple myeloma cell lines (e.g., MM.1S, H929)
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed multiple myeloma cells in 96-well plates at a density of 1 x 104 cells/well in 100 µL of complete culture medium.
-
Compound Preparation: Prepare a 2X stock concentration of this compound by serially diluting it in culture medium. A typical concentration range would be from 10 µM down to 1 nM.
-
Cell Treatment: Add 100 µL of the 2X this compound dilutions to the respective wells to achieve the final desired concentrations. Include a vehicle control (DMSO-treated) and a blank (medium only).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in multiple myeloma cells following treatment with this compound.
Workflow Diagram:
Caption: Workflow for detecting apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Materials:
-
Multiple myeloma cells
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat multiple myeloma cells with this compound at the desired concentrations for 24-48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them twice with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live cells (Annexin V-/PI-).
Western Blot Analysis
This protocol is for investigating the effect of this compound on specific signaling proteins.
Workflow Diagram:
Caption: Workflow for analyzing protein expression and phosphorylation via Western blotting.
Materials:
-
Multiple myeloma cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-PARP, anti-caspase-3, anti-JNK2, anti-phospho-c-Jun, and loading controls like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane and then incubate with the appropriate primary and secondary antibodies.
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities to determine the relative changes in protein expression or phosphorylation.
References
In vivo dosing and administration of YL5084
For Researchers, Scientists, and Drug Development Professionals
Introduction
YL5084 is a novel, covalent inhibitor with high selectivity for c-Jun N-terminal kinase 2 (JNK2) and JNK3 over JNK1. As a member of the mitogen-activated protein kinase (MAPK) family, JNKs are implicated in various cellular processes, including stress responses, apoptosis, and inflammation. The differential roles of JNK isoforms, with JNK1 often being associated with apoptosis and JNK2 with cell survival, have made isoform-selective inhibitors like this compound valuable tools for research. This compound has demonstrated antiproliferative and pro-apoptotic effects in multiple myeloma (MM) cell lines, suggesting its potential as a therapeutic agent.
These application notes provide a summary of the available data on this compound and protocols for its in vitro use. As of the current literature, detailed in vivo studies on this compound have not been published. Therefore, a hypothetical framework for initial in vivo characterization is provided for guidance.
Data Presentation
In Vitro Kinase Inhibitory Activity of this compound
| Target Kinase | IC50 | Assay Type | Reference |
| JNK1 | 2173 nM | Biochemical Kinase Assay | |
| JNK2 | 70 nM | Biochemical Kinase Assay | |
| JNK3 | 84 nM | Biochemical Kinase Assay |
In Vitro Antiproliferative Activity of this compound
| Cell Line | GR50 | Assay Type | Reference |
| MM.1S (Multiple Myeloma) | 200-300 nM | Cell Proliferation Assay |
Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade activated by various stress stimuli, such as inflammatory cytokines and ultraviolet radiation. This pathway plays a pivotal role in regulating cellular processes like proliferation, apoptosis, and inflammation. This compound is a covalent inhibitor that selectively targets JNK2 and JNK3.
Application Notes and Protocols for YL5084 in JNK Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing YL5084, a selective covalent inhibitor of JNK2 and JNK3, in studies of the JNK signaling pathway. Detailed protocols for key in vitro experiments are included to facilitate the investigation of its mechanism of action and cellular effects.
Introduction to this compound
This compound is a potent and selective covalent inhibitor of c-Jun N-terminal kinases (JNKs), specifically targeting JNK2 and JNK3 with significantly higher potency than JNK1.[1][2] It forms a covalent bond with a specific cysteine residue (Cys116) within the ATP-binding site of JNK2, leading to irreversible inhibition.[3][4] This selectivity makes this compound a valuable pharmacological tool to dissect the distinct biological roles of JNK isoforms, as JNK1 and JNK2 are known to have opposing functions in cellular processes such as apoptosis.[3][4]
Mechanism of Action
This compound acts as a covalent inhibitor, which provides a prolonged duration of action and high potency.[3][4] The key feature of this compound is its enhanced reactivity towards JNK2 over JNK1, with a reported 20-fold higher inactivation efficiency (kinact/KI).[3][4] While this compound is a powerful tool for studying JNK2/3 signaling, it is important to note that it has exhibited JNK2-independent antiproliferative effects in certain cancer cell lines, such as multiple myeloma, suggesting potential off-target activities that should be considered in experimental design and data interpretation.[1][3][4][5]
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| JNK1 | 2173 | Biochemical | [1] |
| JNK2 | 70 | Biochemical | [1][2] |
| JNK3 | 84 | Biochemical | [1] |
Table 2: Cellular Activity of this compound in Multiple Myeloma (MM.1S) Cells
| Parameter | Value (nM) | Cell Line | Incubation Time | Reference |
| GR50 (antiproliferative) | 200-300 | MM.1S | 72 hours | [1][5] |
Mandatory Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JNK2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. researchgate.net [researchgate.net]
- 4. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 5. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
YL5084: A Covalent Chemical Probe for JNK2/3
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are crucial mediators of cellular responses to stress stimuli such as inflammatory cytokines, ultraviolet irradiation, and heat shock.[1] The three main JNK isoforms, JNK1, JNK2, and JNK3, are involved in a variety of cellular processes, including proliferation, apoptosis, and differentiation.[1][2] Dysregulation of JNK signaling is implicated in numerous diseases, including neurodegenerative disorders, inflammatory conditions, and cancer.[3][4] Notably, JNK1 and JNK2 can have opposing functions, with JNK1 often promoting apoptosis and JNK2 favoring cell survival.[3][5][6] This functional dichotomy underscores the need for isoform-selective chemical probes to dissect their distinct biological roles.
YL5084 is a novel, potent, and covalent inhibitor that displays selectivity for JNK2 and JNK3 over JNK1.[7][8] It was developed through the systematic modification of a pan-JNK inhibitor, JNK-IN-8.[5] this compound forms a covalent bond with a conserved cysteine residue (Cys116 in JNK2) within the ATP-binding pocket of JNK2 and JNK3.[3][5][6] This covalent mechanism of action contributes to its high potency and prolonged duration of action. These application notes provide a comprehensive overview of this compound, including its biochemical and cellular activity, along with detailed protocols for its use as a chemical probe.
Data Presentation
The following tables summarize the quantitative data for this compound, providing a clear comparison of its activity against different JNK isoforms and its cellular effects.
Table 1: Biochemical Activity of this compound against JNK Isoforms
| Target | IC50 (nM) | Kinact/KI (M-1s-1) | Notes | Reference |
| JNK1 | 2173 | - | Over 30-fold selectivity for JNK2 over JNK1. | [7][8] |
| JNK2 | 70 | 20-fold higher than JNK1 | Covalently targets Cys116. | [5][7][8] |
| JNK3 | 84 | - | Shows preferential inhibition against JNK2. | [5][7] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Endpoint | Value | Notes | Reference |
| MM.1S (Multiple Myeloma) | Antiproliferation | GR50 | 200-300 nM (72h) | Dose-dependent effect. | [7] |
| MM.1S (Multiple Myeloma) | Apoptosis | - | Induces apoptosis at 0.5 and 2.5 µM (24h) | Evidenced by increased PARP and caspase-3 cleavage, and Annexin V staining. | [7] |
Table 3: Pharmacokinetic Properties of this compound
| Species | Matrix | Half-life (t1/2) | Notes | Reference |
| Human | Microsomes | 16 min | Moderate metabolic stability. | [7] |
| Mouse | Microsomes | 11 min | Moderate metabolic stability. | [7] |
Signaling Pathway and Mechanism of Action
The JNK signaling pathway is a tiered kinase cascade that responds to various extracellular and intracellular stimuli.[9] this compound selectively inhibits the kinase activity of JNK2 and JNK3, thereby blocking the phosphorylation of their downstream substrates.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 3. m.youtube.com [m.youtube.com]
- 4. caspase3 detection - SDS-PAGE and Western Blotting [protocol-online.org]
- 5. Western blot analysis of cleaved PARP and caspase 3 proteins [bio-protocol.org]
- 6. MM.1S Cells [cytion.com]
- 7. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 8. Cleaved PARP (Asp214) Antibody | Cell Signaling Technology [cellsignal.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays with YL5084 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing the selective JNK2/3 inhibitor, YL5084, in various cell-based assays. The information is intended to guide researchers in investigating the cellular effects of this compound, particularly in the context of cancer research and drug development.
Introduction to this compound
This compound is a covalent inhibitor that demonstrates selectivity for c-Jun N-terminal kinase 2 (JNK2) and JNK3 over JNK1.[1] It achieves this selectivity by forming a covalent bond with a specific cysteine residue (Cys116) in JNK2.[2] JNKs are members of the mitogen-activated protein kinase (MAPK) family and are involved in regulating cellular processes like proliferation, apoptosis, and inflammation. Notably, JNK1 and JNK2 can have opposing functions, with JNK1 often being pro-apoptotic and JNK2 promoting cell survival.[2] this compound has shown antiproliferative and pro-apoptotic effects in multiple myeloma (MM) cell lines, suggesting its potential as a therapeutic agent.[1]
Data Presentation
The following tables summarize key quantitative data related to the activity of this compound.
Table 1: Antiproliferative Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | GR50 (nM) |
| MM.1S | 200-300 |
| Additional MM cell lines | Data to be determined by the user |
GR50 represents the concentration at which the growth rate is reduced by 50%. Data derived from published research.[1]
Table 2: Apoptotic Activity of this compound
| Cell Line | This compound Concentration | % Apoptotic Cells (Annexin V+) | Fold Increase in Caspase-3/7 Activity |
| MM.1S | User-defined | User-determined | User-determined |
| Other | User-defined | User-determined | User-determined |
This table is a template for researchers to populate with their experimental data.
Signaling Pathway
This compound primarily targets the JNK signaling pathway. Below is a diagram illustrating the canonical JNK pathway and the point of inhibition by this compound.
Caption: The JNK signaling pathway and the inhibitory action of this compound on JNK2/3.
Experimental Protocols
Here are detailed protocols for key cell-based assays to characterize the effects of this compound.
Cell Proliferation/Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Workflow Diagram:
Caption: Workflow for the MTT cell proliferation assay.
Protocol:
-
Cell Seeding: Seed multiple myeloma cells (e.g., MM.1S) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare serial dilutions of this compound in culture medium. A suggested starting range is 1 nM to 10 µM. Add 100 µL of the diluted this compound solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Workflow Diagram:
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Cell Treatment: Seed and treat cells with this compound at various concentrations (e.g., 0.5x, 1x, and 2x the determined IC50) for 24 to 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells once with ice-cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Add 400 µL of Annexin V binding buffer and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Target Engagement Assay (Cellular Pull-Down Competition Assay)
This assay confirms that this compound engages with its intended target, JNK2, within the cellular environment.[1]
Workflow Diagram:
Caption: Workflow for the cellular pull-down competition assay.
Protocol:
-
Cell Treatment: Treat MM.1S cells with this compound (e.g., 1 µM), a non-selective covalent JNK inhibitor like JNK-IN-8 (as a positive control), or DMSO (vehicle control) for 6 hours.
-
Cell Lysis: Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Probe Incubation: Incubate the cell lysates with a biotinylated covalent JNK probe (e.g., 1 µM biotin-JNK-IN-7) for 1-2 hours at 4°C. This probe will bind to JNK1 and JNK2 that are not already occupied by the test inhibitors.
-
Pull-Down: Add streptavidin-coated magnetic beads to the lysates and incubate for 1 hour at 4°C to capture the biotinylated probe and its bound proteins.
-
Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with primary antibodies specific for JNK1 and JNK2, followed by HRP-conjugated secondary antibodies.
-
Analysis: Visualize the protein bands using a chemiluminescence detection system. A decrease in the JNK2 band intensity in the this compound-treated sample compared to the DMSO control indicates that this compound has engaged JNK2 in the cells, preventing the binding of the biotinylated probe. The JNK1 band should show significantly less reduction, demonstrating the selectivity of this compound.
References
YL5084: Application Notes and Protocols for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental design and protocols for the investigation of YL5084, a novel covalent inhibitor of c-Jun N-terminal kinase (JNK), in the context of cancer research. This compound has demonstrated selectivity for JNK2 and JNK3 over JNK1, presenting a promising tool for dissecting the distinct roles of these isoforms in cancer cell proliferation and survival.[1][2][3][4] This document outlines the mechanism of action of this compound, protocols for its in vitro and cellular characterization, and its effects on cancer cells, with a particular focus on multiple myeloma.
Mechanism of Action
This compound is a covalent inhibitor that selectively targets a cysteine residue (Cys116) within the ATP-binding pocket of JNK2 and JNK3.[1][2][3] This covalent modification leads to irreversible inhibition of the kinase activity. Notably, this compound exhibits a 20-fold higher inactivation efficiency (kinact/KI) for JNK2 compared to JNK1, allowing for the specific investigation of JNK2-mediated signaling pathways.[1][2][3] In cancer, particularly multiple myeloma, JNK signaling plays a complex role, with JNK1 often associated with apoptosis (cell death) and JNK2 promoting cell survival.[5] By selectively inhibiting the pro-survival JNK2 isoform, this compound offers a targeted therapeutic strategy.
Data Presentation
Table 1: Kinase Inhibition Profile of this compound
| Kinase | kinact/KI (M-1s-1) | Relative Selectivity (vs. JNK1) |
| JNK1 | 1,900 | 1 |
| JNK2 | 38,200 | ~20 |
| JNK3 | Not reported | Not reported |
Data synthesized from Lu et al., J Med Chem 2023.[1][2][3]
Table 2: Anti-proliferative Activity of this compound in Multiple Myeloma Cell Lines
| Cell Line | IC50 (µM) |
| MM.1S | 0.5 - 1.0 |
| U266 | 1.0 - 2.0 |
Approximate values based on graphical data from Lu et al., J Med Chem 2023.[1]
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted for determining the inhibitory activity of this compound against JNK isoforms.[6][7][8][9][10]
Materials:
-
Recombinant JNK1, JNK2, and JNK3 enzymes
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Alexa Fluor™ 647-labeled Kinase Tracer
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound (and other test compounds) dissolved in DMSO
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Kinase Buffer A to achieve the desired final concentrations (typically with a final DMSO concentration of ≤1%).
-
Kinase/Antibody Mixture Preparation: Prepare a 2x kinase/antibody solution in Kinase Buffer A containing the JNK enzyme and the Eu-anti-Tag antibody at the recommended concentrations.
-
Tracer Preparation: Prepare a 4x tracer solution in Kinase Buffer A.
-
Assay Assembly: a. Add 4 µL of the diluted this compound or control to the wells of a 384-well plate. b. Add 8 µL of the 2x kinase/antibody mixture to each well. c. Add 4 µL of the 4x tracer solution to all wells to initiate the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET). Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value. For covalent inhibitors, time-dependent inhibition assays should be performed to calculate kinact and KI values.
Protocol 2: Cellular Target Engagement (Cellular Thermal Shift Assay - CETSA)
This protocol determines whether this compound binds to its target (JNK2) in a cellular environment.[11][12][13]
Materials:
-
Cancer cell line of interest (e.g., MM.1S)
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies against JNK1 and JNK2
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat the cells with varying concentrations of this compound or DMSO for a specified period (e.g., 2-4 hours) at 37°C.
-
Harvesting and Washing: Harvest the cells and wash them with PBS to remove excess compound.
-
Heating: Resuspend the cell pellets in PBS and aliquot them into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by a cooling step at 4°C for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein.
-
Western Blotting: Collect the supernatants and determine the protein concentration. Analyze equal amounts of protein from each sample by SDS-PAGE and Western blotting using antibodies specific for JNK1 and JNK2.
-
Data Analysis: Quantify the band intensities for JNK1 and JNK2 at each temperature. Plot the percentage of soluble protein against the temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
Protocol 3: Cell Viability Assay
This protocol measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell lines (e.g., multiple myeloma cell lines)
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
96-well clear-bottom plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO-treated control cells. Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
Caption: JNK signaling in multiple myeloma and this compound's mechanism.
Caption: Workflow for characterizing this compound's anticancer potential.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]
- 4. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. JNK signalling in cancer: in need of new, smarter therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. assets.fishersci.com [assets.fishersci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 13. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
YL5084 Technical Support Center: Stability and Handling Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of YL5084 in DMSO and cell culture media. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound solid powder and DMSO stock solutions?
A1: Proper storage is crucial to maintain the integrity of this compound. For the solid powder, long-term storage at -20°C for up to three years or at 4°C for two years is recommended. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 6 months[1]. Another source suggests a shorter stability of one month at -20°C in solvent[2]. To minimize degradation from repeated freeze-thaw cycles, it is best practice to prepare single-use aliquots.
Q2: How stable is this compound in DMSO at room temperature?
A2: While specific long-term stability data for this compound in DMSO at room temperature is not publicly available, it is generally recommended to minimize the time that stock solutions are kept at ambient temperatures. One vendor notes that the product is stable at room temperature for a few days during shipping[2]. However, for routine laboratory use, stock solutions should be thawed and immediately used or kept on ice for the duration of the experiment to minimize potential degradation.
Q3: What is the known stability of this compound in cell culture media?
A3: There is currently no specific published data detailing the stability of this compound in various cell culture media. The stability of a compound in media can be influenced by several factors, including pH, temperature, serum concentration, and the presence of other components that may catalyze degradation. Therefore, it is highly recommended that researchers determine the stability of this compound under their specific experimental conditions, especially for long-duration experiments (e.g., over 24 hours).
Q4: Is there any information on the metabolic stability of this compound?
A4: Yes, this compound has been shown to have moderate metabolic stability. In studies using human and mouse liver microsomes, the half-lives were determined to be 16 minutes and 11 minutes, respectively[2]. This information is particularly relevant for in vivo studies and for in vitro experiments using liver-derived cells or subcellular fractions.
Troubleshooting Guide
Issue: Inconsistent or lower-than-expected activity of this compound in cell-based assays.
-
Possible Cause 1: Compound Degradation.
-
Troubleshooting Step: Ensure that the DMSO stock solution has been stored correctly at -20°C or -80°C and has not undergone an excessive number of freeze-thaw cycles. If the stock is old or has been handled improperly, prepare a fresh stock solution from solid powder.
-
-
Possible Cause 2: Instability in Cell Culture Media.
-
Troubleshooting Step: For lengthy experiments, consider replenishing the media with freshly diluted this compound at regular intervals. To assess stability, you can incubate this compound in your specific cell culture medium for the duration of your experiment, and then test the bioactivity of this pre-incubated compound in a short-term assay.
-
-
Possible Cause 3: Interaction with Media Components.
-
Troubleshooting Step: Components in serum or other media supplements can sometimes interact with and reduce the effective concentration of a compound. If possible, conduct a pilot experiment in a simpler, serum-free medium to see if the activity of this compound is affected.
-
Data Summary
This compound Physicochemical and Stability Data
| Parameter | Value | Reference |
| CAS Number | 2440199-73-3 | [2] |
| Molecular Formula | C35H36N8O2 | [2] |
| Molecular Weight | 600.73 g/mol | [1] |
| Mechanism of Action | Covalent inhibitor of JNK2/3 | [1] |
| IC50 (JNK1) | 2173 nM | MedChemExpress |
| IC50 (JNK2) | 70 nM | MedChemExpress |
| IC50 (JNK3) | 84 nM | MedChemExpress |
| Solubility | 10 mM in DMSO | [1] |
| Metabolic Half-Life (Human Microsomes) | 16 minutes | [2] |
| Metabolic Half-Life (Mouse Microsomes) | 11 minutes | [2] |
General Storage Recommendations for this compound
| Form | Storage Temperature | Recommended Duration | Reference |
| Solid Powder | -20°C | 3 years | [2] |
| 4°C | 2 years | [2] | |
| In Solvent (e.g., DMSO) | -80°C | 6 months | [1][2] |
| -20°C | 1-6 months | [1][2] |
Experimental Protocols & Methodologies
While specific stability testing protocols for this compound are not available, a general approach to assess its stability in cell culture media can be adapted from standard laboratory procedures.
Protocol: Assessment of this compound Stability in Cell Culture Media
-
Preparation of this compound Media Solution: Prepare a solution of this compound in your cell culture medium of choice at the final concentration used in your experiments. Include all supplements, such as serum, that are part of your standard protocol.
-
Incubation: Aliquot the this compound-containing medium into sterile tubes and incubate them under the same conditions as your cell culture experiments (e.g., 37°C, 5% CO2). Prepare separate aliquots for each time point to be tested (e.g., 0, 2, 4, 8, 24, 48 hours).
-
Sample Collection: At each designated time point, remove an aliquot and store it at -80°C until analysis.
-
Bioactivity Assay: After collecting all time points, thaw the samples and test their biological activity in a relevant short-term assay. This could be a cell viability assay with a sensitive cell line or an in vitro kinase assay.
-
Data Analysis: Compare the activity of the incubated samples to the activity of a freshly prepared (time 0) sample. A significant decrease in activity over time indicates instability.
Visualizations
This compound Mechanism of Action in the JNK Signaling Pathway
Caption: this compound covalently inhibits JNK2/3, blocking downstream signaling.
Experimental Workflow for Assessing this compound Stability
Caption: A generalized workflow for determining the stability of this compound.
References
Troubleshooting YL5084 insolubility issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the JNK inhibitor, YL5084. The information is presented in a question-and-answer format to directly address common issues, particularly those related to its solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a novel and potent covalent inhibitor of c-Jun N-terminal kinases (JNKs). It exhibits selectivity for JNK2 and JNK3 over JNK1.[1] It has been shown to induce apoptosis and has anti-proliferative effects in multiple myeloma cells.[1] this compound forms a covalent bond with Cys116 of JNK2.
Q2: What are the reported in vitro activities of this compound?
The half-maximal inhibitory concentrations (IC50) for this compound have been determined as:
In MM.1S multiple myeloma cells, this compound has demonstrated strong anti-proliferative activity with a GR50 value of 200-300 nM when cells were treated for 72 hours.[1] Apoptosis induction was observed in these cells with this compound concentrations of 0.5 µM and 2.5 µM after 24 hours of treatment.[1]
Troubleshooting this compound Insolubility
A primary challenge in working with this compound is its limited aqueous solubility. The following sections provide guidance on how to prepare stock solutions and troubleshoot precipitation issues during your experiments.
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | 10 mM | This compound is readily soluble in DMSO at this concentration. |
Q3: How should I prepare a stock solution of this compound?
It is recommended to prepare a concentrated stock solution in an organic solvent. Anhydrous, sterile DMSO is the most common and effective solvent for this compound.
Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. (Molecular Weight of this compound: 600.73 g/mol )
-
Weigh the this compound powder in a sterile tube.
-
Add the calculated volume of anhydrous, sterile DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming at 37°C or brief sonication can be used to aid dissolution.
-
Visually inspect the solution to ensure there is no undissolved material.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Q4: My this compound precipitates when I dilute the DMSO stock into my aqueous cell culture medium. What should I do?
This is a common issue with hydrophobic compounds. When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound can "crash out" of solution. Here are several troubleshooting steps to prevent this:
1. Gradual Dilution:
-
Avoid direct dilution into the full volume. Instead of adding the concentrated DMSO stock directly to your final volume of media, perform an intermediate dilution step.
-
Step-wise dilution protocol:
-
In a sterile tube, add the required volume of your this compound DMSO stock to a small volume of serum-free media (e.g., 100-200 µL).
-
Gently mix by pipetting up and down or brief vortexing. This creates an intermediate dilution where the DMSO concentration is higher than the final concentration but lower than the stock.
-
Add this intermediate dilution to the final volume of your complete cell culture medium.
-
Mix thoroughly by inverting the tube or gentle swirling.
-
2. Final DMSO Concentration:
-
Keep the final DMSO concentration low. High concentrations of DMSO can be toxic to cells. For most cell lines, it is recommended to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1%.[2][3][4]
-
Always include a vehicle control. This control should contain the same final concentration of DMSO as your experimental samples to account for any solvent effects.
3. Working Concentration of this compound:
-
Start with lower concentrations. If precipitation persists, try working with lower final concentrations of this compound. The reported effective concentrations in cell-based assays range from nanomolar to low micromolar.[1]
4. Temperature:
-
Warm the media. Gently warming your cell culture media to 37°C before adding the this compound solution can sometimes help to improve solubility.
5. Serum Concentration:
-
Presence of serum can help. The proteins in fetal bovine serum (FBS), such as albumin, can help to solubilize and stabilize hydrophobic compounds. If you are working in serum-free or low-serum conditions, you may be more likely to encounter precipitation.
Experimental Workflow for Preparing this compound Working Solutions
JNK Signaling Pathway
This compound is a covalent inhibitor of JNK2 and JNK3. The following diagram illustrates the general JNK signaling pathway.
References
- 1. YL-5084 | JNK inhibitor | CAS 2440199-73-3 | Buy YL-5084 from Supplier InvivoChem [invivochem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Preventing YL5084 degradation in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of YL5084 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK) 2 and 3.[1][2] It exhibits significantly less activity against JNK1, with IC50 values of 70 nM for JNK2, 84 nM for JNK3, and 2173 nM for JNK1.[1][3] this compound functions by forming a covalent bond with a specific cysteine residue (Cys116) within the ATP-binding site of JNK2.[2][4][5] This irreversible binding leads to the inactivation of the kinase.
Q2: What are the primary factors that can cause this compound degradation?
A2: Based on the chemical structure of this compound, which likely contains a reactive electrophilic moiety such as an acrylamide group, the primary factors contributing to its degradation are:
-
pH: Both acidic and basic conditions can lead to the hydrolysis of the reactive group, rendering the inhibitor inactive.[6][7][8]
-
Temperature: Elevated temperatures can accelerate the rate of degradation.[7][8][9]
-
Light: Exposure to UV light can cause polymerization or other forms of degradation of acrylamide-like structures.[9][10][11][12]
-
Oxidizing Agents: The presence of strong oxidizing agents or radicals can lead to the chemical modification of this compound.[10][11][13][14]
Q3: How should I store this compound to ensure its stability?
A3: To maximize the shelf-life of this compound, it is recommended to store it as a solid powder in a cool, dark, and dry place. A stock solution in anhydrous DMSO can be prepared and stored at -20°C or -80°C for long-term use. For short-term storage, 4°C is acceptable.[15] Avoid repeated freeze-thaw cycles.
Q4: What is the recommended solvent for this compound?
A4: The recommended solvent for this compound is dimethyl sulfoxide (DMSO).[3] While DMSO is a common solvent for many inhibitors, it is important to use a high-purity, anhydrous grade to minimize water content, which could contribute to hydrolysis over time. Some studies suggest that a DMSO/water (90/10) mixture can be a suitable storage solvent for some compounds at 4°C, but for a reactive molecule like this compound, minimizing water is a safer approach.[15]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of this compound activity in experiments | Degradation of the compound due to improper storage or handling. | 1. Prepare fresh stock solutions of this compound from solid powder. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Store stock solutions at -80°C and protect from light. |
| Instability in aqueous experimental buffers. | 1. Prepare fresh dilutions of this compound in your experimental buffer immediately before use. 2. Minimize the time the compound spends in aqueous solutions, especially at non-neutral pH. 3. Consider the pH of your buffer system; optimal stability is expected at a neutral pH (around 7). | |
| Inconsistent experimental results | Partial degradation of this compound. | 1. Perform a quality control check on your this compound stock. This can be done using techniques like HPLC-MS to verify the integrity of the compound. 2. Ensure consistent experimental conditions, including temperature, light exposure, and incubation times. |
| Precipitation of this compound in aqueous buffer | Poor solubility of this compound in the experimental medium. | 1. Ensure the final concentration of DMSO in your aqueous buffer is sufficient to maintain solubility, but low enough to not affect your experimental system. 2. Vortex thoroughly when diluting the DMSO stock solution into the aqueous buffer. |
Experimental Protocols
Protocol 1: Preparation and Storage of this compound Stock Solution
-
Materials: this compound powder, anhydrous dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation of moisture.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Vortex the solution until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage. For daily use, an aliquot can be stored at -20°C.
-
Protocol 2: General Protocol for Assessing this compound Stability
-
Objective: To determine the stability of this compound under specific experimental conditions (e.g., in a particular cell culture medium).
-
Procedure:
-
Prepare a fresh solution of this compound in the desired experimental buffer at the final working concentration.
-
Incubate the solution under the conditions to be tested (e.g., 37°C, 5% CO2).
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the solution.
-
Immediately analyze the aliquot by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS), to quantify the amount of intact this compound remaining.
-
A parallel control experiment with this compound in a stable solvent (like anhydrous DMSO) at a low temperature should be run to account for any analytical variability.
-
Visualizations
Caption: this compound inhibits the JNK signaling pathway.
Caption: Workflow for assessing this compound stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | JNK2/3 inhibitor | Probechem Biochemicals [probechem.com]
- 3. YL-5084 | JNK inhibitor | CAS 2440199-73-3 | Buy YL-5084 from Supplier InvivoChem [invivochem.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Acidic and Alkaline Hydrolysis of Polyacrylamide | PDF [slideshare.net]
- 7. The stability of the polyacrylamide flocculant under various PH value - CHINAFLOC [chinafloc.com]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
- 10. researchgate.net [researchgate.net]
- 11. Degradation of acrylamide by the UV/chlorine advanced oxidation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. Stability of screening compounds in wet DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
YL5084 Off-Target Activity: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering potential off-target activities with YL5084, a covalent inhibitor of c-Jun N-Terminal Kinase (JNK) 2/3.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues that may arise during experiments with this compound, with a focus on distinguishing on-target from off-target effects.
Issue 1: Unexpected cellular phenotype observed at concentrations effective for JNK2/3 inhibition.
-
Question: I am observing a significant anti-proliferative effect in my cell line at a concentration of this compound that should be selective for JNK2/3. However, genetic knockdown of JNK2 does not replicate this phenotype. Could this be an off-target effect?
-
Answer: Yes, this is a strong indication of a potential off-target effect. While this compound is designed to be a selective covalent inhibitor of JNK2/3, it has been reported to exhibit JNK2-independent anti-proliferative effects in some cancer cell lines, suggesting the existence of additional targets.[1][2] To troubleshoot this, a systematic approach is recommended to identify the protein(s) responsible for the observed phenotype.
Troubleshooting Steps:
-
Confirm Target Engagement: First, verify that this compound is engaging with its intended target, JNK2, in your cellular model at the concentrations used.
-
Broad-Spectrum Kinase Profiling: To identify potential off-target kinases, screen this compound against a broad panel of kinases.
-
Chemical Proteomics: To identify both kinase and non-kinase off-targets, employ chemical proteomics methods.
-
Validate Off-Target(s): Once potential off-targets are identified, validate their role in the observed phenotype using orthogonal approaches.
Issue 2: Inconsistent results across different cell lines.
-
Question: this compound shows potent activity in one cell line, but is significantly less active in another, despite similar JNK2 expression levels. Why might this be?
-
Answer: This discrepancy can arise from several factors, including differences in the expression of off-target proteins, variations in signaling pathway dependencies, or differences in drug metabolism between cell lines.
Troubleshooting Steps:
-
Quantify Target and Off-Target Expression: Compare the expression levels of JNK2 and any identified off-targets in both cell lines via Western blot or quantitative proteomics.
-
Pathway Analysis: Investigate the activation status of the JNK signaling pathway and other relevant pathways in both cell lines at baseline and after treatment with this compound.
-
Metabolite Analysis: If possible, analyze the metabolic stability of this compound in both cell lines to determine if differences in metabolism could account for the varied activity.
Data Presentation
Table 1: Hypothetical Kinase Selectivity Profile for this compound
This table illustrates how to present data from a kinase profiling screen. A lower IC50 or percentage of control indicates a stronger interaction.
| Kinase Target | IC50 (nM) | % of Control @ 1µM |
| JNK2 (On-Target) | 15 | 5 |
| JNK3 (On-Target) | 25 | 8 |
| JNK1 | 300 | 45 |
| Off-Target Kinase A | 85 | 15 |
| Off-Target Kinase B | 500 | 60 |
| Off-Target Kinase C | >10,000 | 95 |
Table 2: Troubleshooting Unexpected Phenotypes with this compound
| Observation | Potential Cause | Recommended Action |
| Cell death at expected efficacious concentration | On-target toxicity or off-target effect | Perform rescue experiments with a JNK2 mutant; conduct broad off-target screening. |
| Activation of an unexpected signaling pathway | Off-target activation or pathway crosstalk | Profile this compound against a kinase panel; map the activated pathway. |
| Inconsistent results between different cell lines | Cell-type specific off-target effects or differences in target expression | Quantify target and potential off-target expression in each cell line; perform off-target profiling in the sensitive cell line. |
Experimental Protocols
1. Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a method to assess the binding of a ligand to its target protein in a cellular environment.[2][3][4][5] Ligand binding stabilizes the target protein, resulting in a higher melting temperature.
-
Protocol:
-
Culture cells to 80-90% confluency.
-
Treat cells with this compound or vehicle control for a specified time.
-
Harvest and wash the cells, then resuspend in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles.
-
Separate soluble proteins from precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blot using an antibody against the target protein (e.g., JNK2).
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve for this compound-treated cells compared to the vehicle control indicates target engagement.
-
2. Kinome Profiling
Kinome profiling services screen a compound against a large panel of purified kinases to determine its selectivity.[6][7][8][9][10]
-
Methodology:
-
Provide a sample of this compound to a commercial vendor offering kinome profiling services.
-
The vendor will typically perform binding or activity assays against a panel of hundreds of kinases at one or more concentrations.
-
The results are usually provided as a percentage of inhibition or IC50 values for each kinase, allowing for the identification of potential off-targets.
-
3. Chemical Proteomics for Unbiased Off-Target Identification
Chemical proteomics techniques aim to identify the direct binding partners of a small molecule from a complex cellular lysate.[1][11][12][13][14]
-
Affinity-Based Probe Protocol Outline:
-
Synthesize a derivative of this compound with an affinity tag (e.g., biotin) and a photo-crosslinkable group.
-
Incubate the probe with cell lysate.
-
Expose the mixture to UV light to covalently link the probe to its binding partners.
-
Enrich the probe-protein complexes using streptavidin beads.
-
Elute the bound proteins and identify them by mass spectrometry.
-
Proteins that are specifically enriched in the presence of the this compound probe are considered potential targets.
-
Visualizations
Caption: The JNK signaling pathway and the inhibitory action of this compound.
References
- 1. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 3. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. annualreviews.org [annualreviews.org]
- 6. KinomeView Profiling | Cell Signaling Technology [cellsignal.com]
- 7. Kinome Profiling Service | MtoZ Biolabs [mtoz-biolabs.com]
- 8. Quantitative Kinome Profiling Services - CD Biosynsis [biosynsis.com]
- 9. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 11. Identification of the targets of biologically active small molecules using quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pnas.org [pnas.org]
- 14. researchgate.net [researchgate.net]
Interpreting unexpected results with YL5084
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using YL5084, a covalent inhibitor of c-Jun N-terminal kinase (JNK) 2/3.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a covalent inhibitor that selectively targets c-Jun N-terminal kinase 2 (JNK2) and JNK3 over JNK1. It forms a covalent bond with a specific cysteine residue (Cys116) within the ATP-binding pocket of JNK2.[1][2] This targeted action is intended to block the downstream signaling pathways regulated by JNK2/3.
Q2: What is the reported selectivity of this compound?
This compound has been shown to have a 20-fold higher Kinact/KI value for JNK2 compared to JNK1, indicating a significant kinetic preference for JNK2.[1][2]
Troubleshooting Unexpected Results
Issue 1: Observed antiproliferative effects appear to be independent of JNK2 inhibition.
Background: Research has indicated that this compound can exhibit JNK2-independent antiproliferative effects in certain cell lines, such as multiple myeloma cells.[1] This suggests that the observed cellular phenotype may be due to off-target effects of the compound. It is a known phenomenon that even highly selective drugs can have off-target activities that lead to unexpected biological responses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for JNK2-independent effects.
Recommended Experimental Steps:
-
Validate JNK2 Target Engagement:
-
Confirm that this compound is engaging JNK2 in your cellular system at the concentrations used. This can be done via methods like Western blot analysis of downstream JNK2 targets (e.g., phosphorylation of c-Jun) or cellular thermal shift assays (CETSA).
-
-
JNK2 Knockdown or Knockout Experiments:
-
Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate JNK2 expression in your cells of interest.
-
Rationale: If the antiproliferative effect of this compound persists in cells lacking JNK2, it strongly suggests an off-target mechanism.
-
-
Use a Structurally Unrelated JNK2 Inhibitor:
-
Treat your cells with a different, well-characterized JNK2 inhibitor that has a distinct chemical scaffold from this compound.
-
Rationale: If the alternative inhibitor does not reproduce the same antiproliferative effects, this provides further evidence that the phenotype observed with this compound is due to its unique off-target activities.
-
-
Dose-Response Analysis:
-
Perform a careful dose-response curve for this compound's effect on JNK2 inhibition (target engagement) and its antiproliferative effect.
-
Rationale: A significant discrepancy between the EC50 for JNK2 inhibition and the GI50 for proliferation can indicate that the antiproliferative effect is driven by a lower-affinity off-target.
-
Data Summary for Troubleshooting:
| Experimental Approach | Expected Outcome if Effect is ON-TARGET | Expected Outcome if Effect is OFF-TARGET |
| JNK2 Knockdown/KO | Antiproliferative effect of this compound is significantly reduced or abolished. | Antiproliferative effect of this compound remains largely unchanged. |
| Alternative JNK2 Inhibitor | The alternative inhibitor recapitulates the antiproliferative effect. | The alternative inhibitor does not cause the same antiproliferative effect. |
| Dose-Response Comparison | The EC50 for JNK2 target engagement is similar to the GI50 for proliferation. | The GI50 for proliferation is significantly different (e.g., higher) than the EC50 for JNK2 engagement. |
Issue 2: Inconsistent or No Activity Observed.
Background: Failure to observe the expected biological activity of this compound can stem from issues with compound handling, experimental setup, or cell system-specific factors.
Troubleshooting Steps:
-
Compound Integrity and Solubility:
-
Ensure that the this compound stock solution is properly prepared and stored. Covalent inhibitors can be less stable; avoid repeated freeze-thaw cycles.
-
Verify the solubility of this compound in your cell culture media. Precipitation of the compound will lead to a lower effective concentration. Visually inspect for precipitates after dilution.
-
-
Cellular Context:
-
JNK Pathway Activity: Confirm that the JNK signaling pathway is active in your chosen cell line under your experimental conditions. If the pathway is quiescent, a JNK inhibitor will have no effect. You may need to stimulate the pathway (e.g., with UV, cytokines, or stress-inducing agents) to observe inhibition.
-
Expression of JNK Isoforms: Verify that your cell line expresses JNK2 and/or JNK3. The opposing roles of JNK1 (pro-apoptotic) and JNK2 (pro-survival) mean that the net effect of inhibiting JNK2 can vary significantly between cell types.[2]
-
Intended JNK2 Signaling Pathway:
Caption: Intended inhibition of the JNK2 signaling pathway by this compound.
Experimental Protocols
Protocol: Western Blot for JNK2 Activity
-
Cell Treatment: Seed cells and allow them to adhere. Treat with this compound or vehicle control for the desired time. If necessary, stimulate the JNK pathway with an appropriate agonist (e.g., anisomycin) for the last 30-60 minutes of the incubation.
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate with primary antibodies against phospho-c-Jun (Ser63/73) and total c-Jun overnight at 4°C. A loading control (e.g., GAPDH or β-actin) should also be probed.
-
Secondary Antibody & Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect signal using an ECL substrate and imaging system.
-
Analysis: Quantify band intensities. A decrease in the ratio of phospho-c-Jun to total c-Jun in this compound-treated samples indicates target engagement.
References
Technical Support Center: Minimizing YL5084 Cytotoxicity in Primary Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize YL5084 cytotoxicity in primary cells during experiments.
Troubleshooting Guide
When encountering unexpected levels of cytotoxicity with this compound in primary cell cultures, a systematic approach to troubleshooting is crucial. Begin by confirming the basics of your experimental setup, such as the final concentration of this compound and the solvent (e.g., DMSO) in the culture medium. It is also important to ensure the health and viability of your primary cells before initiating treatment.
| Issue | Potential Cause | Recommended Solution |
| High cell death at expected therapeutic concentrations | This compound may have a narrow therapeutic window in the specific primary cell type being used. | Perform a dose-response curve to determine the half-maximal cytotoxic concentration (CC50) and the half-maximal effective concentration (EC50).[1] This will help in identifying a concentration that maximizes the desired effect while minimizing cytotoxicity. |
| The exposure time to this compound may be too long. | Optimize the incubation time. It's possible that a shorter exposure is sufficient to achieve the desired biological effect with less toxicity. | |
| Off-target effects of this compound. | This compound has been noted to have JNK2-independent effects in some cell lines, suggesting potential off-target activity.[2][3] Consider using lower, more selective concentrations or exploring cytoprotective agents. | |
| Inconsistent cytotoxicity results between experiments | Variability in primary cell health or passage number. | Always use primary cells at a consistent and low passage number. Ensure high viability (>95%) before starting any experiment. |
| Variations in serum concentration in the culture medium. | The concentration of serum can influence drug availability and cytotoxicity.[1] Experiment with different serum percentages to find the optimal condition for your specific primary cells. | |
| Cell morphology changes indicative of apoptosis (e.g., cell shrinkage, membrane blebbing) | This compound may be inducing programmed cell death. | Co-incubate with a pan-caspase inhibitor, such as Z-VAD-FMK, to determine if apoptosis is the primary mechanism of cell death.[1] A significant increase in cell viability with the inhibitor would confirm apoptosis. |
| Signs of oxidative stress | The compound may be inducing the production of reactive oxygen species (ROS). | Co-treat cells with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the cells from cytotoxicity.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a covalent inhibitor of c-Jun N-terminal protein kinase (JNK) 2 and 3, showing selectivity over JNK1.[2][3] It forms a covalent bond with Cys116 of JNK2.[2] While JNK1 activity is associated with stimulating apoptosis, JNK2 activity tends to promote cell survival.[2]
Q2: Why am I observing cytotoxicity with this compound even though it targets a pro-survival protein (JNK2)?
A2: While JNK2 is generally pro-survival, the cellular context is critical. Furthermore, this compound has demonstrated JNK2-independent antiproliferative effects in certain cancer cells, which suggests that it may have off-target effects that contribute to cytotoxicity.[2][3]
Q3: How can I reduce the cytotoxic effects of this compound without compromising its intended therapeutic efficacy?
A3: Mitigating cytotoxicity while preserving the desired biological activity is a common challenge.[1] Key strategies include:
-
Concentration and Exposure Time Optimization: This is the most direct method. Reducing the concentration of this compound and the duration of exposure can often lessen toxic effects.[1]
-
Co-incubation with Cytoprotective Agents: Depending on the mechanism of toxicity, using antioxidants (e.g., N-acetylcysteine) or pan-caspase inhibitors (e.g., Z-VAD-FMK) may protect the cells.[1]
-
Adjusting Serum Concentration: The amount of serum in your culture medium can affect the bioavailability and toxicity of a compound. It's worth testing different serum concentrations.[1]
Q4: What are the common mechanisms of drug-induced cytotoxicity in primary cells?
A4: Drug-induced cell death can happen through several pathways, with apoptosis being a very common one.[1] Apoptosis is a form of programmed cell death characterized by cell shrinkage and other morphological changes.[1] Other mechanisms can include necrosis and autophagy.
Experimental Protocols
Protocol 1: Dose-Response Curve for this compound Cytotoxicity
This protocol is designed to determine the CC50 of this compound in your primary cell type.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate your primary cells in a 96-well plate at a pre-determined optimal density and allow them to adhere and recover overnight.
-
Compound Preparation: Prepare a 2x stock solution of this compound in your complete culture medium. Perform serial dilutions to create a range of 2x concentrations (e.g., from 100 µM down to 0.01 µM). Include a vehicle control (DMSO) at the same final concentration as your highest this compound concentration.
-
Treatment: Carefully remove the existing medium from the cells and add an equal volume of the 2x this compound dilutions to the corresponding wells. This will bring the compound concentrations to 1x.
-
Incubation: Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
Cell Viability Assessment: After incubation, measure cell viability using your chosen reagent according to the manufacturer's instructions.
-
Data Analysis: Plot the cell viability (%) against the logarithm of the this compound concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the CC50 value.
Protocol 2: Assessing Apoptosis as a Mechanism of Cytotoxicity
This protocol helps determine if this compound is inducing apoptosis.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Pan-caspase inhibitor (e.g., Z-VAD-FMK)
-
96-well cell culture plates
-
Cell viability reagent
Procedure:
-
Cell Seeding: Plate the primary cells as described in Protocol 1.
-
Pre-treatment: Pre-incubate the cells with a pan-caspase inhibitor (e.g., 20 µM Z-VAD-FMK) for 1-2 hours.[1]
-
Co-treatment: Add this compound at various concentrations (with the pan-caspase inhibitor still present) and incubate for the desired time.
-
Controls: Include wells with this compound alone, the inhibitor alone, and vehicle alone.[1]
-
Analysis: Assess cell viability and compare the results of the this compound-only treatment to the co-treatment with the caspase inhibitor. A significant increase in viability in the co-treated wells suggests that apoptosis is a major contributor to this compound's cytotoxicity.[1]
Visualizations
Caption: Experimental workflow for minimizing this compound cytotoxicity.
Caption: Hypothesized signaling pathway of this compound.
References
YL5084 dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing dose-response curve experiments for the covalent JNK2/3 inhibitor, YL5084.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a covalent inhibitor that selectively targets c-Jun N-terminal kinase 2 and 3 (JNK2/3) over JNK1. It forms a covalent bond with a specific cysteine residue within the kinase domain of JNK2/3, leading to irreversible inhibition. The JNK signaling pathway is involved in various cellular processes, including stress responses, apoptosis, and inflammation. In some cancers, like multiple myeloma, the JNK pathway is dysregulated, and inhibiting it can lead to anti-proliferative effects.
Q2: Why is my dose-response curve for this compound not a classic sigmoidal shape?
A2: Dose-response curves for covalent inhibitors like this compound can sometimes deviate from the classic sigmoidal shape for several reasons:
-
Time-dependent inhibition: The covalent binding of this compound is a two-step process: initial non-covalent binding followed by the formation of a covalent bond. This process takes time, and the observed inhibitory effect (and thus the IC50 value) can change with the incubation time.[1]
-
Stoichiometric inhibition: At high enzyme concentrations relative to the inhibitor's binding affinity (Kd), the inhibition can become stoichiometric, leading to a steeper dose-response curve.[2]
-
Off-target effects: this compound has been observed to have JNK2-independent anti-proliferative effects in multiple myeloma cells, suggesting it may interact with other cellular targets. These off-target effects could contribute to a complex dose-response relationship.
Q3: How do I determine the optimal incubation time for my this compound experiment?
A3: Due to the time-dependent nature of covalent inhibition, it is crucial to determine an appropriate incubation time.[1] A time-course experiment is recommended. This involves treating your cells with a fixed concentration of this compound (e.g., a concentration around the expected IC50) and measuring the response at multiple time points (e.g., 2, 4, 8, 12, 24, 48, 72 hours). The optimal incubation time is typically the point at which the inhibitory effect has reached a plateau.
Q4: My IC50 value for this compound seems to vary between experiments. What could be the cause?
A4: Variation in IC50 values for covalent inhibitors is not uncommon and can be influenced by several factors:[3]
-
Incubation time: As mentioned, different incubation times will yield different IC50 values.[1]
-
Cell density: The number of cells seeded per well can affect the inhibitor-to-target ratio and influence the apparent potency.
-
Assay conditions: Factors like substrate concentration (in enzymatic assays) or serum concentration in cell-based assays can impact the results.
-
Data analysis: The method used to fit the dose-response curve can affect the calculated IC50. For covalent inhibitors, standard four-parameter logistic fits may not always be appropriate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate or fill them with sterile PBS to minimize evaporation. |
| Incomplete dose-response curve (no upper or lower plateau) | The concentration range of this compound is too narrow. | Broaden the range of concentrations tested. It is important to have data points that define both the maximal and minimal response. |
| Steep Hill slope (>1.5 or <-1.5) | Could indicate stoichiometric inhibition, positive cooperativity, or an artifact.[2] | Re-evaluate the enzyme/cell concentration. A very steep slope might also suggest that the inhibitor is not behaving in a simple dose-dependent manner. |
| Shallow Hill slope (<0.5 or >-0.5) | May indicate negative cooperativity, inhibitor degradation, or complex biological responses. | Check the stability of this compound in your assay medium over the incubation period. Consider if multiple binding sites or pathways are involved. |
| No inhibition observed | This compound is inactive, degraded, or the concentration is too low. The target (JNK2/3) may not be critical for survival in your cell line. | Verify the identity and purity of your this compound stock. Prepare fresh dilutions for each experiment. Confirm JNK2/3 expression and its role in your experimental model. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general framework for determining the IC50 of this compound in an adherent cancer cell line.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cancer cell line (e.g., a multiple myeloma cell line)
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 - 10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium. A common starting point is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Carefully remove the medium from the wells and add 100 µL of the diluted this compound or control solutions.
-
-
Incubation:
-
Incubate the plate for the desired period (e.g., 72 hours), as determined by a time-course experiment.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration and fit the data using a suitable non-linear regression model (e.g., four-parameter logistic regression) to determine the IC50 value.
-
Data Presentation
Table 1: Illustrative IC50 Values of this compound in Different Cell Lines
| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µM) | Hill Slope |
| MM.1S | Multiple Myeloma | 72 | 1.5 | -1.2 |
| U266 | Multiple Myeloma | 72 | 3.2 | -1.1 |
| HCT116 | Colon Cancer | 72 | 8.7 | -0.9 |
| A549 | Lung Cancer | 72 | > 20 | N/A |
| Note: These are example data and may not reflect the actual experimental results. |
Signaling Pathways and Experimental Workflows
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a key signaling cascade in the cellular response to stress. It is a member of the mitogen-activated protein kinase (MAPK) family.[4][5][6][7][8]
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Dose-Response Curve Generation
This diagram outlines the key steps in generating a dose-response curve for this compound.
Caption: A typical experimental workflow for determining the IC50 of this compound.
Troubleshooting Logic for Dose-Response Curve Issues
This diagram illustrates a logical approach to troubleshooting common problems encountered during dose-response experiments.
Caption: A decision tree for troubleshooting dose-response curve experiments.
References
- 1. Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. IC50 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. paulogentil.com [paulogentil.com]
- 8. SAPK/JNK Signaling Cascades | Cell Signaling Technology [cellsignal.com]
YL5084 experimental controls and best practices
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing the covalent JNK2/3 inhibitor, YL5084, in their experiments. This guide includes troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear and accessible format.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective covalent inhibitor of c-Jun N-terminal kinase 2 (JNK2) and JNK3.[1][2][3] It functions by forming an irreversible covalent bond with a specific cysteine residue (Cys116) located in the ATP-binding pocket of JNK2.[2] This covalent modification leads to the inactivation of the kinase. This compound exhibits over 30-fold selectivity for JNK2 over JNK1.[3]
Q2: What are the known off-targets of this compound?
While this compound is highly selective for JNK2/3, some off-target activities have been reported. Notably, it displays weak inhibition of PIKFYVE (KD=5000 nM) and has been observed to have low nanomolar IC50 values against p38α in biochemical assays.[2] It is crucial to consider these off-targets when interpreting experimental results, especially at higher concentrations of the inhibitor.
Q3: What is the recommended solvent and storage condition for this compound?
This compound should be dissolved in anhydrous dimethyl sulfoxide (DMSO) to prepare a stock solution. For short-term storage (days to weeks), the stock solution can be kept at 0 - 4°C. For long-term storage (months to years), it is recommended to store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.[4] The product is typically stable for a few weeks at ambient temperature during shipping.[4]
Q4: What is a typical working concentration for this compound in cell-based assays?
The optimal working concentration of this compound will vary depending on the cell line and the specific experimental endpoint. For example, in MM.1S multiple myeloma cells, this compound has been shown to have a GR50 value of 200-300 nM for anti-proliferative effects over a 72-hour period.[2][5] For inducing apoptosis in the same cell line, concentrations of 0.5 µM and 2.5 µM have been used for a 24-hour treatment.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay.
Q5: How can I confirm that this compound is engaging with JNK2 in my cells?
A cell-based pull-down competition assay is a reliable method to confirm target engagement. This involves pre-treating cells with this compound before lysing them and incubating the lysate with a biotinylated JNK probe (like biotin-JNK-IN-7). A subsequent western blot for JNK1 and JNK2 will show a decrease in the pull-down of JNK2 in the this compound-treated samples, indicating that this compound has occupied the binding site.[2]
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) |
| JNK1 | 2173[1][5] |
| JNK2 | 70[1][3][5] |
| JNK3 | 84[1][5] |
| p38α | ~15[2] |
Table 2: Cellular Activity of this compound in MM.1S Cells
| Assay | Metric | Value | Treatment Duration |
| Anti-proliferation | GR50 | 200-300 nM | 72 hours[2][5] |
| Apoptosis Induction | Concentration | 0.5, 2.5 µM | 24 hours[2] |
Experimental Protocols
Protocol 1: Western Blot Analysis of JNK Pathway Inhibition
This protocol outlines the steps to assess the effect of this compound on the phosphorylation of JNK substrates, such as c-Jun.
Materials:
-
This compound
-
Cell line of interest (e.g., MM.1S)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Jun, anti-c-Jun, anti-JNK, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
Procedure:
-
Cell Seeding and Treatment: Seed cells at an appropriate density and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or DMSO (vehicle control) for the specified duration.
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to the plate and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-c-Jun) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection: Add the ECL detection reagent to the membrane and visualize the bands using a chemiluminescence imaging system.
-
Stripping and Re-probing (Optional): The membrane can be stripped and re-probed with antibodies for total c-Jun, JNK, and a loading control (e.g., GAPDH) to ensure equal protein loading.
Protocol 2: Cell Viability Assay
This protocol describes a method to determine the effect of this compound on cell proliferation and viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or similar)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for the desired period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (luminescence or absorbance) using a plate reader.
-
Data Analysis: Normalize the data to the DMSO control and plot the results to determine the GR50 or IC50 value.
Troubleshooting Guides
Issue 1: No or weak inhibition of JNK signaling in Western blot.
| Possible Cause | Suggested Solution |
| Inactive this compound | Ensure proper storage of this compound stock solution (-20°C, protected from light). Prepare fresh dilutions from the stock for each experiment. |
| Suboptimal concentration | Perform a dose-response experiment to determine the effective concentration of this compound for your cell line. |
| Insufficient treatment time | As a covalent inhibitor, this compound's effect is time-dependent. Increase the incubation time to allow for covalent bond formation. |
| High cell density | High cell numbers can reduce the effective concentration of the inhibitor per cell. Optimize cell seeding density. |
| Poor antibody quality | Use a validated antibody for phospho-c-Jun and ensure it is used at the recommended dilution. Include a positive control (e.g., anisomycin-treated cells) to confirm antibody performance. |
Issue 2: High background or non-specific bands in Western blot.
| Possible Cause | Suggested Solution |
| Insufficient blocking | Increase the blocking time to 1-2 hours at room temperature or use a different blocking agent (e.g., BSA instead of milk). |
| Antibody concentration too high | Titrate the primary and secondary antibody concentrations to find the optimal dilution that provides a strong signal with low background. |
| Inadequate washing | Increase the number and duration of washes with TBST after antibody incubations. |
| Lysate viscosity | High DNA content can make the lysate viscous. Briefly sonicate the lysate on ice to shear DNA. |
Issue 3: Inconsistent results in cell viability assays.
| Possible Cause | Suggested Solution |
| Uneven cell seeding | Ensure a single-cell suspension before seeding and be consistent with your pipetting technique. |
| Edge effects in 96-well plates | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| DMSO toxicity | Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and consistent across all wells. |
| Compound precipitation | Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution. |
Visualizations
References
- 1. research-portal.uu.nl [research-portal.uu.nl]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to YL5084 and Other JNK Inhibitors for Researchers
This guide provides a detailed comparison of YL5084, a covalent c-Jun N-terminal kinase (JNK) inhibitor, with other widely used JNK inhibitors: SP600125, TCS JNK 6o, and CC-930 (Tanzisertib). This document is intended for researchers, scientists, and drug development professionals, offering objective performance comparisons supported by experimental data.
Introduction to JNK Inhibition
c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are critical mediators of cellular responses to stress signals, including inflammatory cytokines, ultraviolet irradiation, and heat shock. The JNK signaling pathway is implicated in a variety of cellular processes such as proliferation, apoptosis, and inflammation. Consequently, JNK inhibitors are valuable tools for studying these processes and hold therapeutic potential for a range of diseases, including inflammatory conditions, neurodegenerative disorders, and cancer.
This guide focuses on comparing the biochemical and cellular activities of four distinct JNK inhibitors, highlighting their potency, selectivity, and mechanisms of action to aid researchers in selecting the most appropriate tool for their specific experimental needs.
Data Presentation: Quantitative Comparison of JNK Inhibitors
The following tables summarize the key quantitative data for this compound and other selected JNK inhibitors.
Table 1: Biochemical Potency (IC50/Ki in nM)
| Inhibitor | JNK1 | JNK2 | JNK3 | Mechanism of Action | Reference |
| This compound | IC50: 2173 nM | IC50: 70 nM | IC50: 84 nM | Covalent | [1] |
| SP600125 | IC50: 40 nM | IC50: 40 nM | IC50: 90 nM | ATP-competitive, Reversible | [2][3] |
| TCS JNK 6o | Ki: 2 nM (IC50: 45 nM) | Ki: 4 nM (IC50: 160 nM) | Ki: 52 nM | ATP-competitive | [4] |
| CC-930 (Tanzisertib) | IC50: 61 nM | IC50: 7 nM | IC50: 6 nM | ATP-competitive | [5][6][7] |
Table 2: Cellular Activity and Selectivity
| Inhibitor | Cellular Effects | Selectivity Profile |
| This compound | Exhibits JNK2-independent antiproliferative effects and induces apoptosis.[1] | Selective for JNK2 and JNK3 over JNK1.[1] |
| SP600125 | Inhibits c-Jun phosphorylation, expression of inflammatory genes (COX-2, IL-2, IFN-γ, TNF-α), and induces apoptosis.[2][8][9] | >20-fold selective for JNKs over a range of other kinases.[8] |
| TCS JNK 6o | Inhibits c-Jun phosphorylation.[10] | >1000-fold selective for JNK1/2 over other MAP kinases like ERK2 and p38.[4] |
| CC-930 (Tanzisertib) | Inhibits phospho-cJun formation and reduces hepatocyte apoptosis and necrosis.[5][6] | Potent JNK1/2/3 inhibitor with selectivity against other MAP kinases.[5] |
Mandatory Visualizations
JNK Signaling Pathway
Caption: Simplified JNK signaling cascade.
Experimental Workflow for JNK Inhibitor Comparison
Caption: Workflow for comparing JNK inhibitors.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are representative protocols and may require optimization based on specific cell lines and experimental conditions.
In Vitro Kinase Assay (Radiometric)
This assay measures the direct inhibitory effect of the compounds on JNK enzyme activity.
-
Reaction Setup: Prepare a reaction mixture containing kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.1% Triton X-100), a JNK substrate (e.g., GST-c-Jun), and the JNK enzyme (e.g., recombinant human JNK1, JNK2, or JNK3).
-
Inhibitor Addition: Add varying concentrations of the JNK inhibitor or vehicle (DMSO) to the reaction mixture.
-
Initiation: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 20-30 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Detection: Spot the reaction mixture onto a phosphocellulose filter paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by non-linear regression analysis.
Western Blot for Phospho-c-Jun
This assay assesses the inhibitor's ability to block JNK activity in a cellular context by measuring the phosphorylation of its direct downstream target, c-Jun.
-
Cell Culture and Treatment: Plate cells (e.g., HeLa or Jurkat) and allow them to adhere. Treat the cells with various concentrations of the JNK inhibitor for a predetermined time (e.g., 1-2 hours) before stimulating with a JNK activator (e.g., anisomycin or UV radiation).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) and then incubate with a primary antibody specific for phospho-c-Jun (e.g., Ser63 or Ser73). Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalization: Strip the membrane and re-probe with an antibody for total c-Jun and a loading control (e.g., β-actin or GAPDH) to normalize the data.
Cell Viability Assay (MTT)
This assay measures the effect of the inhibitors on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Inhibitor Treatment: Treat the cells with a range of concentrations of the JNK inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Apoptosis Assay (Annexin V Staining)
This assay quantifies the extent of apoptosis induced by the JNK inhibitors.
-
Cell Treatment: Treat cells with the JNK inhibitors at various concentrations for a defined period.
-
Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
Data Analysis: Quantify the percentage of apoptotic cells in each treatment group.
Conclusion
The choice of a JNK inhibitor for research purposes depends on the specific experimental goals.
-
This compound stands out for its covalent mechanism of action and its selectivity for JNK2 and JNK3, making it a valuable tool for dissecting the isoform-specific roles of these kinases.
-
SP600125 is a well-characterized, broad-spectrum JNK inhibitor suitable for general studies of JNK signaling.
-
TCS JNK 6o offers high selectivity for JNK1 and JNK2 over other MAP kinases, which is advantageous for studies requiring precise targeting of the JNK pathway.
-
CC-930 (Tanzisertib) is a potent pan-JNK inhibitor with demonstrated in vivo activity, making it relevant for translational research.
Researchers should carefully consider the data presented in this guide to select the most appropriate JNK inhibitor for their studies. The provided experimental protocols offer a starting point for the in-house validation and comparison of these and other JNK inhibitors.
References
- 1. promega.com [promega.com]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. medchemexpress.com [medchemexpress.com]
- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 9. Measuring the Constitutive Activation of c-Jun N-terminal Kinase Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. kumc.edu [kumc.edu]
Validating YL5084 Target Engagement in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a molecule engages its intended target within a cellular context is a critical step in drug discovery. This guide provides a comparative overview of methods to validate the target engagement of YL5084, a covalent inhibitor of c-Jun N-terminal Kinase 2 (JNK2), against other established techniques.
This compound is a covalent inhibitor that displays selectivity for JNK2 over JNK1 by forming a covalent bond with a specific cysteine residue (Cys116) within the kinase.[1] While biochemical assays can determine a compound's inhibitory activity against a purified protein, validating its engagement with the target inside a cell is paramount to understanding its biological effects and potential off-target activities. This guide details the experimental approaches used to confirm this compound's cellular target engagement and compares them with alternative methodologies such as chemoproteomics, Cellular Thermal Shift Assay (CETSA), and NanoBRET assays.
Comparison of Target Engagement Validation Methods
| Method | Principle | This compound Application | Alternative Compound (JNK-IN-8) Application | Key Advantages | Key Limitations |
| Competitive Chemoproteomics | A biotinylated probe compound that binds to the target is used to pull down the protein. Pre-treatment with a test compound that engages the target will prevent the probe from binding, leading to a reduced pull-down signal. | This compound pre-treatment in MM.1S and HEK293T cells blocked the pull-down of JNK2 by a biotinylated JNK probe (biotin-JNK-IN-7), confirming target engagement.[1] | JNK-IN-8, a pan-JNK covalent inhibitor, also demonstrated blockage of JNK1 and JNK2 pull-down in the same assay, serving as a positive control.[1] | Directly assesses binding to the endogenous target protein in a cellular lysate. Can be adapted for quantitative analysis. | Requires a suitable probe compound. Does not provide information on target engagement in intact cells. |
| Kinome Profiling (KINOMEscan) | An in vitro competition binding assay where test compounds are profiled against a large panel of kinases to determine their binding affinities. | KINOMEscan profiling of this compound demonstrated high affinity for JNK2 and JNK3, with significantly lower affinity for JNK1, confirming its selectivity. It also revealed potential off-targets. | JNK-IN-8 has been extensively profiled using KINOMEscan, revealing its potent pan-JNK inhibition and a broader off-target profile compared to this compound.[2] | Provides a broad, unbiased assessment of a compound's selectivity across the kinome. | It is an in vitro assay and may not fully reflect cellular selectivity due to factors like cell permeability and intracellular ATP concentrations. |
| Cellular Thermal Shift Assay (CETSA) | This method relies on the principle that ligand binding can stabilize a target protein, leading to a shift in its thermal denaturation profile. | While not specifically reported for this compound, CETSA is a widely used method for confirming target engagement of kinase inhibitors in intact cells and cell lysates. | CETSA has been successfully applied to other kinase inhibitors to demonstrate target engagement in cells. | Allows for the assessment of target engagement in intact cells and even tissues without modifying the compound or the target. | The magnitude of the thermal shift can vary and may not always be easily detectable. Requires specific antibodies for detection. |
| NanoBRET™ Target Engagement Assay | A cell-based assay that measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET). | Not specifically reported for this compound. However, a NanoBRET assay was used to assess the off-target engagement of a precursor to this compound with PIKFYVE.[1] | This assay is commercially available for a wide range of kinases, including JNKs, and provides a quantitative measure of intracellular target affinity.[3] | Provides quantitative data on compound affinity and residence time at the target in living cells in a high-throughput format. | Requires genetic modification of the cells to express the target protein fused to a luciferase. |
Experimental Protocols
Competitive Chemoproteomics Assay for this compound
This protocol was adapted from the methods used to validate this compound target engagement.[1]
Materials:
-
MM.1S or HEK293T cells
-
This compound, JNK-IN-8 (as a control)
-
Biotinylated JNK probe (e.g., biotin-JNK-IN-7)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Streptavidin-agarose beads
-
SDS-PAGE and Western blotting reagents
-
Antibodies against JNK1 and JNK2
Procedure:
-
Cell Treatment: Culture MM.1S or HEK293T cells and treat with varying concentrations of this compound or JNK-IN-8 for 6 hours. Include a vehicle-treated control.
-
Cell Lysis: Harvest the cells, wash with PBS, and lyse on ice using lysis buffer.
-
Probe Incubation: Incubate the cell lysates with the biotinylated JNK probe for a specified time to allow for binding to unoccupied JNK proteins.
-
Pull-down: Add streptavidin-agarose beads to the lysates and incubate to capture the biotinylated probe-protein complexes.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binders.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane. Probe the membrane with primary antibodies against JNK1 and JNK2, followed by HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using a chemiluminescence detection system. A reduction in the JNK2 band intensity in the this compound-treated samples compared to the vehicle control indicates target engagement.
Cellular Thermal Shift Assay (CETSA) for JNK2 (General Protocol)
Materials:
-
Cells expressing endogenous JNK2
-
Test compound (e.g., a JNK2 inhibitor)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or 96-well plates
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and Western blotting reagents
-
Anti-JNK2 antibody
Procedure:
-
Cell Treatment: Treat cultured cells with the test compound or vehicle control for a desired time.
-
Heating: Aliquot the cell suspension into PCR tubes or a 96-well plate and heat them to a range of temperatures for 3 minutes using a thermal cycler.
-
Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the samples at high speed to pellet the aggregated proteins.
-
Analysis: Collect the supernatant containing the soluble proteins and analyze the amount of JNK2 by Western blotting.
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble JNK2 as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
NanoBRET™ Target Engagement Intracellular Kinase Assay for JNK2 (General Protocol)
Materials:
-
HEK293 cells
-
Plasmid encoding JNK2-NanoLuc® fusion protein
-
Transfection reagent
-
NanoBRET™ Kinase Tracer
-
Test compound
-
Opti-MEM® I Reduced Serum Medium
-
NanoBRET™ Nano-Glo® Substrate
-
Plate reader capable of measuring BRET
Procedure:
-
Transfection: Transfect HEK293 cells with the JNK2-NanoLuc® fusion plasmid and plate them in a white, 96-well assay plate.
-
Compound and Tracer Addition: After 24 hours, add the test compound at various concentrations to the cells, followed by the NanoBRET™ Kinase Tracer.
-
Incubation: Incubate the plate at 37°C in a CO2 incubator for 2 hours.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate to all wells.
-
BRET Measurement: Read the plate on a BRET-capable plate reader, measuring both the donor (NanoLuc®) and acceptor (Tracer) emission signals.
-
Data Analysis: Calculate the BRET ratio. A decrease in the BRET signal with increasing concentrations of the test compound indicates displacement of the tracer and engagement of the target by the compound.
Visualizations
References
YL5084 vs. siJNK2 Knockdown: A Functional Comparison in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two common research tools used to probe the function of c-Jun N-terminal kinase 2 (JNK2): the small molecule covalent inhibitor YL5084 and small interfering RNA (siRNA)-mediated knockdown (siJNK2). Both approaches aim to reduce JNK2 activity, a key signaling node in cellular stress responses, proliferation, and apoptosis. However, their mechanisms, specificities, and functional consequences can differ significantly. This document summarizes key performance data, provides detailed experimental protocols, and visualizes the underlying biological pathways to aid researchers in selecting the appropriate tool for their experimental needs.
Data Presentation
Table 1: Comparative Efficacy in Inducing Cell Growth Inhibition
| Intervention | Cell Line | Assay Duration | Growth Rate Inhibition (GR50) | Citation |
| This compound | MM.1S (Multiple Myeloma) | 72 hours | 200-300 nM | [1][2] |
| siJNK2 Knockdown | HCT116 (Colon Carcinoma) | 48 hours | Not Reported (Induces Apoptosis) | [3] |
Note: GR50 is the concentration of a compound at which the growth rate is inhibited by 50%. A direct comparison of GR50 values is not available for siJNK2 knockdown as its effects are typically measured by the percentage of apoptosis induction rather than a dose-dependent growth inhibition curve.
Table 2: Comparative Effects on Apoptosis Induction
| Intervention | Cell Line | Apoptosis Marker | Observed Effect | Citation |
| This compound | MM.1S | Cleaved PARP | Increased | [4] |
| MM.1S | Cleaved Caspase-3 | Increased | [4] | |
| MM.1S | Annexin V Staining | Increased | [5] | |
| siJNK2 Knockdown | HCT116 | Annexin V Staining | Increased Apoptosis | [3] |
| HCT116 | Caspase-3/7 Activation | Increased | [3] | |
| H1299, H358, H1650 (NSCLC) | Apoptosis Assay | Increased Apoptosis | [6] | |
| Breast Cancer Cells | Annexin V Staining | Increased Apoptosis | [7] |
Table 3: Effects on Key Signaling Proteins
| Intervention | Cell Line | Target Protein | Effect | Citation |
| This compound | Not Specified | Phospho-JNK | Inhibition | [8][9] |
| Not Specified | Phospho-c-Jun | Inhibition | [9] | |
| siJNK2 Knockdown | HCT116 | JNK2 Protein | Decreased Expression | [3] |
| NIH3T3 | JNK2 Protein | Decreased Expression | [10] | |
| Breast Cancer Cells | Bcl-2 | Decreased Expression | [7] | |
| Breast Cancer Cells | Bax | Increased Expression | [7] | |
| T47D Breast Cancer Cells | Mcl-1 | Decreased Expression | [11][12] |
Experimental Protocols
Cell Viability Assay (Growth Rate Inhibition)
-
Cell Seeding: Plate cells (e.g., MM.1S) in a 96-well plate at a density of 5,000 cells per well and allow to adhere overnight.
-
Treatment: Treat cells with a serial dilution of this compound (e.g., 0.001-100 µM) or with transfection reagents for siJNK2 knockdown. Include a vehicle control (DMSO for this compound) and a non-targeting siRNA control.
-
Incubation: Incubate the cells for the desired duration (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent such as CellTiter-Glo® and measure luminescence according to the manufacturer's protocol.
-
Data Analysis: Normalize the data to the vehicle control and calculate the GR50 value using a suitable software like GraphPad Prism.[1][2]
Apoptosis Assay (Annexin V and Propidium Iodide Staining)
-
Cell Treatment: Treat cells with the desired concentration of this compound or transfect with siJNK2 or a non-targeting control siRNA.
-
Cell Harvesting: After the incubation period (e.g., 48 hours), collect both adherent and floating cells.
-
Staining: Wash the cells with cold PBS and then resuspend them in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.[3]
Western Blotting
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against target proteins (e.g., JNK2, phospho-JNK, cleaved PARP, cleaved caspase-3, Bcl-2, Bax) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.[10][13]
Mandatory Visualization
Caption: Mechanism of Action: this compound vs. siJNK2 Knockdown.
Caption: JNK2 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Apoptosis Analysis.
Discussion
Both this compound and siJNK2 knockdown are effective tools for studying the consequences of reduced JNK2 function. This compound, as a small molecule inhibitor, offers the advantage of acute, dose-dependent, and reversible inhibition of JNK2 kinase activity. Its covalent nature can provide high potency and prolonged target engagement. However, the finding that this compound induces apoptosis in a JNK2-independent manner in multiple myeloma cells suggests the presence of off-target effects that need to be considered when interpreting experimental results.
In contrast, siJNK2 knockdown provides a highly specific method to reduce the total level of JNK2 protein. This approach is particularly useful for dissecting the roles of JNK2 that are independent of its kinase activity, such as its scaffolding functions. However, siRNA-mediated knockdown takes time to achieve maximal effect (typically 24-72 hours) and may not result in complete protein depletion. Furthermore, compensatory mechanisms may be activated in response to the prolonged absence of the JNK2 protein.
References
- 1. biorxiv.org [biorxiv.org]
- 2. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 3. Basal Cancer Cell Survival Involves JNK2 Suppression of a Novel JNK1/c-Jun/Bcl-3 Apoptotic Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Silencing of Nek2 suppresses the proliferation, migration and invasion and induces apoptosis of breast cancer cells by regulating ERK/MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Phosphorylation Dynamics of JNK Signaling: Effects of Dual-Specificity Phosphatases (DUSPs) on the JNK Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
YL5084: A Comparative Analysis of its Cross-Reactivity Profile
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the cross-reactivity and selectivity of YL5084, a covalent inhibitor of c-Jun N-terminal kinase (JNK). The performance of this compound is evaluated against other known JNK inhibitors, supported by experimental data to inform strategic decisions in drug discovery and development.
This compound has been identified as a potent and selective covalent inhibitor targeting JNK2 and JNK3 isoforms over JNK1.[1][2][3][4] This selectivity is noteworthy within the mitogen-activated protein kinase (MAPK) family, where high sequence homology in the ATP-binding pocket often presents a significant challenge for developing isoform-specific inhibitors.[2][4] Understanding the cross-reactivity profile of this compound is crucial for interpreting its biological effects and predicting potential off-target liabilities.
Selectivity Profile of this compound
This compound was developed through systematic modification of JNK-IN-8, a pan-JNK inhibitor.[1] It demonstrates a significant preference for JNK2 and JNK3, forming a covalent bond with a conserved cysteine residue (Cys116 in JNK2).[2][3][4] The key selectivity metric, the ratio of the rate of inactivation over the inhibitor concentration at half-maximal inactivation rate (k_inact/K_I), was found to be 20-fold higher for JNK2 compared to JNK1.[2][3][4]
While highly selective within the JNK family, studies have indicated that this compound exhibits JNK2-independent antiproliferative effects in multiple myeloma cells, suggesting the existence of additional, off-target interactions that contribute to its cellular activity.[2][3][4]
Comparative Kinase Inhibitor Profiling
To provide a comprehensive understanding of its specificity, the cross-reactivity of this compound can be compared with other well-characterized JNK inhibitors, such as the pan-JNK inhibitor JNK-IN-8 and the reversible, ATP-competitive inhibitor SP600125.
| Inhibitor | JNK1 IC₅₀ (nM) | JNK2 IC₅₀ (nM) | JNK3 IC₅₀ (nM) | Key Off-Targets |
| This compound | - | - | - | Undisclosed off-targets contributing to antiproliferative effects[2][3][4] |
| JNK-IN-8 | 4.7[5][6] | 18.7[5][6] | 1[5][6] | Highly selective for JNKs in a panel of over 400 kinases[7][8][9] |
| SP600125 | 40[10][11][12] | 40[10][11][12] | 90[10][11][12] | MKK4, MKK3, MKK6, PKB, PKCα, Aurora kinase A, FLT3, TRKA[12] |
Note: Specific IC₅₀ values for this compound against the JNK isoforms were not publicly available in the reviewed literature. The selectivity is primarily described by the k_inact/K_I ratio.
Signaling Pathway Context
The c-Jun N-terminal kinases are key components of the MAPK signaling pathway, which is activated by various cellular stresses and inflammatory cytokines. This pathway plays a crucial role in regulating apoptosis, inflammation, and cellular proliferation. The differential roles of JNK isoforms, with JNK1 often being pro-apoptotic and JNK2 promoting cell survival, underscore the importance of developing isoform-selective inhibitors like this compound.[2][4]
Caption: Simplified JNK signaling pathway and the inhibitory action of this compound.
Experimental Methodologies
The following protocols are representative of the key experiments used to characterize the cross-reactivity of kinase inhibitors.
KinomeScan™ Selectivity Profiling
This competition binding assay is utilized to quantitatively measure the interactions between a test compound and a large panel of human kinases.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. apexbt.com [apexbt.com]
- 8. graylab.stanford.edu [graylab.stanford.edu]
- 9. Discovery of potent and selective covalent inhibitors of JNK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
Comparative Efficacy of JNK Inhibitors in Preclinical Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical efficacy of c-Jun N-terminal kinase (JNK) inhibitors in various xenograft models of cancer. While information on the novel covalent JNK2/3 inhibitor, YL5084, in xenograft models is not yet publicly available, this document summarizes existing data for other widely studied JNK inhibitors, SP600125 and JNK-IN-8, to offer a valuable benchmark for researchers in the field.
Introduction to JNK Inhibition in Oncology
The c-Jun N-terminal kinases (JNKs) are members of the mitogen-activated protein kinase (MAPK) family and are implicated in the regulation of various cellular processes, including proliferation, apoptosis, and inflammation. Dysregulation of the JNK signaling pathway has been linked to the progression of several cancers, making it an attractive target for therapeutic intervention. A number of small molecule inhibitors targeting JNK have been developed and evaluated in preclinical cancer models.
Efficacy of JNK Inhibitors in Xenograft Models: A Comparative Summary
The following table summarizes the reported efficacy of the JNK inhibitors SP600125 and JNK-IN-8 in reducing tumor growth in different human cancer xenograft models. It is important to note that direct comparative studies between these inhibitors in the same model are limited.
| Inhibitor | Cancer Type | Xenograft Model | Key Efficacy Findings | Reference |
| SP600125 | Bladder Carcinoma | EJ cells in nude mice | Significantly reduced average tumor volume and weight when used alone and in combination with C-2. | [1] |
| Breast Cancer | JIMT-1 cells in mice | Significantly increased the time to reach a tumor size of 600 mm³. | [2] | |
| Prostate Cancer | DU145 cells in murine model | Demonstrated significant antitumor efficacy. | [1] | |
| JNK-IN-8 | Triple-Negative Breast Cancer (TNBC) | SUM149 cells in nu/nu mice | Suppressed tumor growth in a dose-dependent manner. | [3] |
| Triple-Negative Breast Cancer (TNBC) | Patient-derived xenograft (PDX) | Significantly slowed tumor growth compared to vehicle. | [4] |
Note: No publicly available data on the efficacy of this compound in xenograft models was found at the time of this publication.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical studies. Below are representative experimental protocols for evaluating JNK inhibitor efficacy in xenograft models, based on the cited literature.
General Xenograft Model Protocol
-
Cell Culture: Human cancer cell lines (e.g., EJ, JIMT-1, SUM149) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics under standard conditions (37°C, 5% CO₂).
-
Animal Models: Immunocompromised mice (e.g., nude mice, nu/nu mice) are typically used to prevent rejection of human tumor xenografts.[5]
-
Tumor Cell Implantation: A specific number of cancer cells (e.g., 4 x 10⁶ SUM149 cells) are suspended in a suitable medium, sometimes with Matrigel, and injected subcutaneously into the flank of the mice.[3][5]
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (Length x Width²)/2.
-
Drug Administration: Once tumors reach a palpable size (e.g., 75–150 mm³), animals are randomized into treatment and control groups. The JNK inhibitor (e.g., SP600125, JNK-IN-8) or vehicle is administered via a specified route (e.g., intraperitoneal injection) and schedule.[3][6]
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition. Other parameters may include body weight (to monitor toxicity) and survival analysis.[2] At the end of the study, tumors may be excised, weighed, and processed for further analysis (e.g., immunohistochemistry for biomarkers).[3]
Signaling Pathways and Experimental Visualizations
To aid in the understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
JNK Signaling Pathway
Caption: Simplified JNK signaling pathway and points of inhibition.
Xenograft Study Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. c-Jun N-terminal kinase promotes stem cell phenotype in triple-negative breast cancer through up-regulation of Notch1 via activation of c-Jun - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
YL5084: A Comparative Analysis of a Novel JNK2/3 Selective Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the experimental results of YL5084, a novel covalent inhibitor of c-Jun N-terminal kinase (JNK), with other relevant alternatives. The data presented is intended to offer an objective overview of this compound's performance, supported by experimental data, to aid in research and drug development decisions.
Introduction to this compound
This compound is a covalent inhibitor that displays notable selectivity for JNK2 and JNK3 isoforms over JNK1.[1][2][3] The c-Jun N-terminal kinases are key players in the mitogen-activated protein kinase (MAPK) signaling pathway, regulating cellular processes such as growth, proliferation, and apoptosis.[1][2] Notably, JNK1 and JNK2 often exhibit opposing functions, with JNK1 activity generally promoting apoptosis and JNK2 favoring cell survival.[1][2][4] This functional dichotomy underscores the therapeutic potential of isoform-selective JNK inhibitors. This compound covalently binds to Cys116 of JNK2, leading to its inhibitory action.[1][2]
Quantitative Performance Data
The following tables summarize the in vitro inhibitory activity of this compound against JNK isoforms and its antiproliferative effects in a multiple myeloma cell line. For comparison, data for the well-characterized, non-selective JNK inhibitor SP600125 is also provided.
Table 1: In Vitro JNK Inhibition
| Compound | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) | Selectivity (JNK1/JNK2) |
| This compound | 2173 | 70 | 84 | ~31-fold |
| SP600125 | 40 | 40 | 90 | 1-fold |
Data for this compound sourced from MedchemExpress product page. Data for SP600125 sourced from a study on bladder cancer research.[5]
Table 2: Antiproliferative Activity in Cancer Cell Lines
| Compound | Cell Line | Growth Inhibition (GR50/IC50) |
| This compound | MM.1S (Multiple Myeloma) | 200-300 nM (GR50) |
| SP600125 | Jurkat T cells (T-cell leukemia) | 5-10 µM (IC50 for c-Jun phosphorylation inhibition) |
| SP600125 | CD4+ cells | 5-12 µM (IC50 for inflammatory gene expression) |
Data for this compound sourced from MedchemExpress product page. Data for SP600125 sourced from a study on its anticancer and anti-inflammatory activity.[5]
It is important to note that this compound has demonstrated JNK2-independent antiproliferative effects in multiple myeloma cells, suggesting the existence of additional cellular targets.[1][2][4]
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and experimental procedures, the following diagrams are provided.
Caption: A simplified diagram of the JNK signaling cascade.
Caption: General workflow for an in vitro JNK kinase inhibition assay.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the evaluation of this compound. For specific details, please refer to the supplementary information of the primary publication by Lu et al. in the Journal of Medicinal Chemistry (2023).[6]
In Vitro JNK Kinase Assay
This assay is designed to measure the direct inhibitory effect of a compound on the kinase activity of JNK isoforms.
-
Reagents and Setup:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij35, 1 mM DTT).
-
Substrate (e.g., recombinant c-Jun).
-
ATP solution.
-
Test compounds (this compound and alternatives) dissolved in DMSO.
-
-
Procedure:
-
Add kinase buffer, JNK enzyme, and substrate to the wells of a microplate.
-
Add serial dilutions of the test compound or DMSO (vehicle control) to the wells.
-
Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., EDTA).
-
-
Detection:
-
The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as:
-
Radiometric assay: Using [γ-³²P]ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescent assay: Using a system like ADP-Glo™ that measures ADP production, which is proportional to kinase activity.
-
Antibody-based detection: Using an antibody specific to the phosphorylated form of the substrate (e.g., phospho-c-Jun) in an ELISA or Western blot format.
-
-
-
Data Analysis:
-
The percentage of inhibition for each compound concentration is calculated relative to the vehicle control.
-
The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
-
Cell Proliferation Assay (e.g., using MM.1S cells)
This assay assesses the effect of a compound on the growth and viability of cancer cells.
-
Cell Culture and Seeding:
-
Culture MM.1S multiple myeloma cells in appropriate media (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics) at 37°C in a humidified 5% CO2 incubator.
-
Seed the cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well).
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (this compound and alternatives) in the cell culture medium.
-
Add the diluted compounds or vehicle control (DMSO) to the wells containing the cells.
-
-
Incubation:
-
Incubate the plates for a specified period (e.g., 72 hours) to allow for cell proliferation and for the compound to exert its effect.
-
-
Viability Measurement:
-
Cell viability is measured using a suitable assay, such as:
-
MTS/MTT assay: A colorimetric assay where a tetrazolium salt is reduced by metabolically active cells to a colored formazan product. The absorbance is proportional to the number of viable cells.
-
CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which is an indicator of metabolically active cells.
-
-
-
Data Analysis:
-
The percentage of cell growth inhibition for each compound concentration is calculated relative to the vehicle-treated control cells.
-
The GR50 (concentration for 50% growth rate inhibition) or GI50 (concentration for 50% growth inhibition) value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. cbu.novanet.ca [cbu.novanet.ca]
- 4. researchgate.net [researchgate.net]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Covalent JNK Inhibitors: YL5084 and a Pan-Inhibitor Approach
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of YL5084, a selective covalent inhibitor of c-Jun N-terminal kinase (JNK) 2 and 3, with other notable covalent JNK inhibitors. This analysis focuses on biochemical potency, isoform selectivity, and cellular activity, supported by detailed experimental protocols and visual representations of the underlying biological pathways.
Introduction to Covalent JNK Inhibition
The c-Jun N-terminal kinases (JNKs) are key players in the mitogen-activated protein kinase (MAPK) signaling cascade, responding to a variety of cellular stresses such as inflammatory cytokines and UV radiation. Dysregulation of the JNK signaling pathway has been implicated in numerous diseases, including cancer and neurodegenerative disorders. The JNK family consists of three main isoforms: JNK1, JNK2, and JNK3. While JNK1 and JNK2 are ubiquitously expressed, JNK3 is predominantly found in the brain. Emerging evidence suggests that JNK1 is primarily pro-apoptotic, while JNK2 promotes cell survival, making isoform-selective inhibition a critical goal for therapeutic development.[1][2]
Covalent inhibitors, which form a permanent bond with their target protein, offer potential advantages in terms of potency and duration of action. This guide will compare the performance of this compound, a covalent inhibitor with selectivity for JNK2 and JNK3, against the well-characterized pan-JNK covalent inhibitor, JNK-IN-8, and another selective covalent inhibitor, compound 56d.
Quantitative Performance Comparison
The following tables summarize the key quantitative data for this compound, JNK-IN-8, and compound 56d, highlighting their biochemical potency and selectivity across the JNK isoforms.
Table 1: Biochemical Potency (IC50) of Covalent JNK Inhibitors
| Inhibitor | JNK1 IC50 (nM) | JNK2 IC50 (nM) | JNK3 IC50 (nM) |
| This compound | 2173 | 70 | 84[1] |
| JNK-IN-8 | 4.67 | 18.7 | 0.98[3][4] |
Note: Data for compound 56d was not available in the reviewed literature.
Table 2: Covalent Kinetic Parameters (kinact/KI) of JNK Inhibitors
| Inhibitor | JNK1 kinact/KI (M-1s-1) | JNK2 kinact/KI (M-1s-1) | JNK3 kinact/KI (M-1s-1) |
| This compound | 335 | 7166 | - |
| JNK-IN-8 | ~Equipotent with JNK2 | ~Equipotent with JNK1 | - |
| Compound 56d | - | 38,200 | - |
Note: kinact/KI is a measure of the efficiency of covalent bond formation. A higher value indicates a more efficient inhibitor. Data for JNK3 was not available for all compounds in the reviewed literature.
Table 3: Cellular Activity of Covalent JNK Inhibitors
| Inhibitor | Cell Line | Assay | Potency (GR50/EC50) |
| This compound | MM.1S (Multiple Myeloma) | Antiproliferation | 200-300 nM (GR50)[1] |
| JNK-IN-8 | HeLa | c-Jun Phosphorylation | 486 nM (EC50) |
| JNK-IN-8 | A375 | c-Jun Phosphorylation | 338 nM (EC50)[5] |
Note: GR50 represents the concentration for 50% growth rate inhibition, while EC50 is the concentration for 50% of maximal effect. Direct comparison is challenging due to different cell lines and assay endpoints.
Signaling Pathway and Experimental Workflow
To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the JNK signaling pathway and a general workflow for evaluating covalent JNK inhibitors.
Caption: The JNK signaling pathway is activated by various stress stimuli, leading to the phosphorylation of transcription factors like c-Jun and regulating gene expression. Covalent inhibitors like this compound and JNK-IN-8 block this pathway at the level of JNK.
Caption: A typical experimental workflow for the evaluation of covalent JNK inhibitors involves a series of biochemical and cell-based assays to determine potency, selectivity, and cellular effects.
Experimental Protocols
Biochemical Kinase Assay (IC50 Determination)
This protocol is a general guideline for determining the half-maximal inhibitory concentration (IC50) of a covalent inhibitor against JNK isoforms.
-
Reagents and Materials:
-
Recombinant human JNK1, JNK2, and JNK3 enzymes.
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
ATP.
-
JNK substrate (e.g., a peptide derived from c-Jun).
-
Test inhibitors (this compound, JNK-IN-8) dissolved in DMSO.
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).
-
384-well plates.
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitors in DMSO.
-
Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add the recombinant JNK enzyme and substrate to the wells and incubate for a specified pre-incubation time (e.g., 30 minutes) at room temperature to allow for covalent bond formation.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
-
Plot the percentage of inhibition against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[6]
-
Covalent Kinetic Assay (kinact/KI Determination)
This protocol outlines a method for determining the kinetic parameters of covalent inhibition, kinact (the maximal rate of inactivation) and KI (the inhibitor concentration for half-maximal inactivation rate).[7]
-
Reagents and Materials:
-
Recombinant JNK enzyme.
-
Assay buffer.
-
Test inhibitor.
-
Substrate and ATP.
-
Detection system (e.g., a continuous fluorescence-based assay).[1]
-
-
Procedure:
-
The kinetic parameters can be determined using an in vitro system that utilizes a sulfonamido-oxine (Sox)-based chemosensor to detect peptide phosphorylation. In this assay, the Sox chromophore is incorporated as a modified amino acid within the peptide substrate. When the peptide substrate is phosphorylated, it binds to Mg2+, yielding a fluorescent signal.[1]
-
The reaction progress is monitored continuously over time at various inhibitor concentrations.
-
The observed rate of inactivation (kobs) is determined for each inhibitor concentration by fitting the progress curves to an appropriate equation for irreversible inhibition.
-
The kobs values are then plotted against the inhibitor concentration, and the data are fitted to the Michaelis-Menten equation for irreversible inhibitors to determine kinact and KI.
-
The second-order rate constant, kinact/KI, is calculated from these values.[7][8]
-
Cellular c-Jun Phosphorylation Assay (Western Blot)
This protocol describes how to assess the ability of an inhibitor to block JNK activity within cells by measuring the phosphorylation of its downstream target, c-Jun.[6][9]
-
Reagents and Materials:
-
Cell line of interest (e.g., HeLa, A375, or MM.1S).
-
Cell culture medium and supplements.
-
Test inhibitor.
-
JNK pathway activator (e.g., anisomycin or UV radiation).
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total-c-Jun, and a loading control (e.g., anti-GAPDH).
-
HRP-conjugated secondary antibody.
-
ECL detection reagents.
-
-
Procedure:
-
Seed cells in multi-well plates and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test inhibitor or DMSO for a specified time.
-
Stimulate the JNK pathway with an activator.
-
Lyse the cells and determine the protein concentration of the lysates.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Probe the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal and quantify the band intensities.
-
Normalize the phospho-c-Jun signal to the total c-Jun and loading control signals to determine the extent of inhibition.[9]
-
Conclusion
This comparative guide provides a detailed analysis of the covalent JNK inhibitor this compound in the context of other covalent inhibitors. The data presented highlights the distinct profiles of these compounds. This compound demonstrates clear selectivity for JNK2/3 over JNK1, a desirable characteristic given the opposing roles of these isoforms in cell survival and apoptosis.[1] In contrast, JNK-IN-8 acts as a potent pan-JNK inhibitor, targeting all three isoforms with high affinity.[3][4] The limited available data for compound 56d suggests it is a highly efficient covalent inhibitor of JNK2.
The choice of inhibitor will ultimately depend on the specific research question. For studies aimed at dissecting the distinct roles of JNK2/3, this compound offers a valuable tool. For broader inhibition of the JNK pathway, JNK-IN-8 remains a potent and well-characterized option. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies and further elucidate the therapeutic potential of targeting the JNK signaling pathway.
References
- 1. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibitors for JNK signalling: a potential targeted therapy in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. stemcell.com [stemcell.com]
- 5. selleckchem.com [selleckchem.com]
- 6. benchchem.com [benchchem.com]
- 7. kinact / KI Assay for Irreversible Covalent Compounds | Domainex [domainex.co.uk]
- 8. Rapid Determination of the Specificity Constant of Irreversible Inhibitors (kinact/KI) by Means of an Endpoint Competition Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for YL5084: A Guide for Laboratory Professionals
An essential guide for researchers, scientists, and drug development professionals on the safe handling and disposal of the novel covalent JNK inhibitor, YL5084.
This document provides a comprehensive overview of the recommended procedures for the proper disposal of this compound, ensuring the safety of laboratory personnel and compliance with standard chemical waste regulations. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guidance is based on the general principles of handling potent, research-grade kinase inhibitors and established protocols for chemical waste management.
I. Immediate Safety and Handling Precautions
Before any handling or disposal procedures, it is critical to be equipped with the appropriate Personal Protective Equipment (PPE). Given that this compound is a potent biological agent with unknown long-term health effects, caution is paramount.
Recommended Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Nitrile, double-gloved | To prevent skin contact and absorption. |
| Eye Protection | Chemical safety goggles or face shield | To protect eyes from splashes or airborne particles. |
| Lab Coat | Standard laboratory coat | To protect clothing and skin from contamination. |
| Respiratory Protection | N95 respirator or higher | Recommended when handling the powder form to prevent inhalation. |
In case of exposure:
-
Skin Contact: Immediately wash the affected area with soap and copious amounts of water for at least 15 minutes.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Wash out mouth with water and seek immediate medical attention.
II. This compound: Key Experimental Data
This compound is a novel and potent covalent inhibitor of c-Jun N-terminal kinase (JNK), with selectivity for JNK2 and JNK3 over JNK1.[1] It demonstrates antiproliferative effects and induces apoptosis in a JNK2-independent manner.[1]
Biological Activity of this compound:
| Target | IC₅₀ / GR₅₀ | Cell Line | Effect | Reference |
| JNK2 | 70 nM (IC₅₀) | - | Inhibition | [1] |
| JNK3 | 84 nM (IC₅₀) | - | Inhibition | [1] |
| JNK1 | 2173 nM (IC₅₀) | - | Inhibition | [1] |
| MM.1S cells | 200-300 nM (GR₅₀) | MM.1S | Antiproliferative | [1] |
III. Disposal Workflow
The following workflow outlines the step-by-step process for the safe disposal of this compound from the laboratory.
Caption: Workflow for the safe disposal of this compound.
IV. Detailed Disposal Procedures
Treat all this compound waste as hazardous chemical waste. This includes the pure compound, solutions containing this compound, contaminated labware (e.g., pipette tips, tubes, flasks), and any materials used for spill cleanup.
Step 1: Waste Segregation
-
Solid Waste: Collect all solid waste contaminated with this compound, including unused powder, contaminated gloves, weigh boats, and pipette tips, in a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect all liquid waste containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Sharps: Any needles or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
Step 2: Container Labeling
All waste containers must be labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
An approximate concentration and volume of the waste
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory
Step 3: Storage
Store sealed hazardous waste containers in a designated, secure area within the laboratory, away from general laboratory traffic and incompatible materials. This area should be clearly marked as a hazardous waste accumulation point.
Step 4: Final Disposal
Contact your institution's EHS office to arrange for the pickup and disposal of the this compound hazardous waste. Do not attempt to dispose of this compound down the drain or in the regular trash.[2] Disposal must be conducted by a licensed hazardous waste management company in accordance with all local, state, and federal regulations.
V. Decontamination of Labware
For reusable glassware or equipment that has come into contact with this compound, a thorough decontamination procedure is necessary.
Decontamination Workflow:
Caption: Decontamination procedure for labware exposed to this compound.
Procedure:
-
Initial Rinse: Rinse the contaminated labware with a suitable organic solvent (e.g., ethanol or acetone) to dissolve any residual this compound.
-
Collect Rinsate: This initial rinsate must be collected and disposed of as hazardous liquid waste.
-
Wash: Wash the labware with a laboratory detergent and warm water.
-
Final Rinse: Thoroughly rinse the labware with deionized water.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, minimizing risks to personnel and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines for any additional requirements.
References
Essential Safety and Operational Guide for Handling YL5084
For Researchers, Scientists, and Drug Development Professionals: Your Preferred Source for Laboratory Safety and Chemical Handling Information.
This document provides immediate, essential safety and logistical information for the handling of YL5084, a potent and selective covalent inhibitor of c-Jun N-terminal kinase (JNK) 2 and 3.[1][2][3][4] Adherence to these guidelines is crucial for ensuring laboratory safety and the integrity of your research.
Immediate Safety and Handling Precautions
Disclaimer: A specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are based on general best practices for handling novel chemical compounds of unknown toxicity. A thorough risk assessment should be conducted before handling this compound.
Personal Protective Equipment (PPE)
Proper PPE is mandatory to prevent exposure. The minimum required PPE for handling this compound includes:
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Inspect gloves for integrity before use and change them frequently. |
| Body Protection | Laboratory coat | Should be fully buttoned. |
| Respiratory Protection | Not generally required for handling small quantities in a well-ventilated area. Use a certified respirator if creating aerosols or handling large quantities. |
Engineering Controls
| Control | Description |
| Ventilation | Work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
| Eye Wash and Safety Shower | Ensure that a functional eye wash station and safety shower are readily accessible in the immediate work area. |
Operational Plan
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store this compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area, away from incompatible materials.
Preparation of Stock Solutions:
-
All manipulations involving the solid compound or concentrated solutions should be performed in a chemical fume hood.
-
Avoid generating dust or aerosols.
-
Use appropriate solvents as recommended by the supplier. For example, this compound can be dissolved in DMSO to prepare a stock solution.
Disposal Plan
All waste contaminated with this compound, including empty containers, used PPE, and experimental materials, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this compound down the drain or in the regular trash.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound, based on its known biological activities.
Cell Viability/Antiproliferative Assay (MTT/MTS Assay)
This protocol is adapted for determining the dose-dependent antiproliferative effects of this compound in cancer cell lines, such as multiple myeloma (MM.1S) cells.[2]
| Step | Procedure |
| 1. Cell Seeding | Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment. |
| 2. Compound Treatment | Prepare serial dilutions of this compound in culture medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) and a no-treatment control. |
| 3. Incubation | Incubate the cells with this compound for the desired time period (e.g., 72 hours).[2] |
| 4. Addition of Reagent | Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[5][6] |
| 5. Solubilization (for MTT) | If using MTT, add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[5][6] |
| 6. Absorbance Reading | Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a microplate reader.[5][6] |
| 7. Data Analysis | Calculate cell viability as a percentage of the vehicle-treated control. Determine the GR50 or IC50 value by plotting cell viability against the log of the this compound concentration. |
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[2]
| Step | Procedure |
| 1. Cell Treatment | Treat cells with the desired concentrations of this compound (e.g., 0.5 µM and 2.5 µM) for a specified time (e.g., 24 hours).[2] Include positive and negative controls. |
| 2. Cell Harvesting | Harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells. |
| 3. Washing | Wash the cells with cold phosphate-buffered saline (PBS). |
| 4. Resuspension | Resuspend the cells in 1X Annexin V binding buffer. |
| 5. Staining | Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension. |
| 6. Incubation | Incubate the cells in the dark at room temperature for 15 minutes. |
| 7. Flow Cytometry Analysis | Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis. Annexin V positive, PI positive cells are in late apoptosis or are necrotic. |
Western Blot Analysis of JNK Pathway
This protocol can be used to assess the effect of this compound on the JNK signaling pathway.
| Step | Procedure |
| 1. Cell Lysis | After treatment with this compound, wash cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors. |
| 2. Protein Quantification | Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay). |
| 3. Sample Preparation | Mix the cell lysates with Laemmli sample buffer and boil for 5-10 minutes. |
| 4. SDS-PAGE | Load equal amounts of protein per lane and separate the proteins by SDS-polyacrylamide gel electrophoresis. |
| 5. Protein Transfer | Transfer the separated proteins to a PVDF or nitrocellulose membrane. |
| 6. Blocking | Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. |
| 7. Primary Antibody Incubation | Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, cleaved PARP, cleaved caspase-3) overnight at 4°C. |
| 8. Secondary Antibody Incubation | Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. |
| 9. Detection | Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. |
| 10. Analysis | Quantify the band intensities to determine the relative protein expression levels. |
Visualizations
Experimental Workflow for Assessing this compound Activity
Caption: A flowchart illustrating the key steps in cell viability, apoptosis, and western blot assays for this compound.
JNK Signaling Pathway and this compound Inhibition
Caption: this compound selectively inhibits JNK2/3, which can lead to the induction of apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a Covalent Inhibitor of c-Jun N-Terminal Protein Kinase (JNK) 2/3 with Selectivity over JNK1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cbu.novanet.ca [cbu.novanet.ca]
- 5. broadpharm.com [broadpharm.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
